molecular formula C9H11N3O2 B1619281 N-(2-Hydrazino-2-oxoethyl)benzamide CAS No. 2443-68-7

N-(2-Hydrazino-2-oxoethyl)benzamide

Cat. No.: B1619281
CAS No.: 2443-68-7
M. Wt: 193.2 g/mol
InChI Key: GFEYJORMLBEOOP-UHFFFAOYSA-N
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Description

N-(2-Hydrazino-2-oxoethyl)benzamide is a useful research compound. Its molecular formula is C9H11N3O2 and its molecular weight is 193.2 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-Hydrazino-2-oxoethyl)benzamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408923. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2-Hydrazino-2-oxoethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Hydrazino-2-oxoethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-hydrazinyl-2-oxoethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c10-12-8(13)6-11-9(14)7-4-2-1-3-5-7/h1-5H,6,10H2,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFEYJORMLBEOOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80325162
Record name N-(2-Hydrazino-2-oxoethyl)benzamide
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Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2443-68-7
Record name Glycine, N-benzoyl-, hydrazide
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Record name NSC 408923
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Record name 2443-68-7
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Record name N-(2-Hydrazino-2-oxoethyl)benzamide
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Foundational & Exploratory

N-(2-Hydrazino-2-oxoethyl)benzamide CAS 2443-68-7 chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: Hippuric Acid Hydrazide; Benzoylglycine Hydrazide; N-Benzoylglycyl Hydrazide.[1]

Executive Summary

N-(2-Hydrazino-2-oxoethyl)benzamide (CAS 2443-68-7) serves as a critical bifunctional building block in medicinal chemistry and organic synthesis.[1] Structurally, it consists of a glycine linker connecting a lipophilic benzamide moiety and a reactive hydrazide group. This architecture makes it an ideal scaffold for fragment-based drug design , particularly in the synthesis of nitrogen-rich heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles, which are pharmacophores frequently associated with antimicrobial, antitubercular, and antioxidant activities.

This guide details the physicochemical profile, validated synthetic protocols, and downstream applications of this compound, emphasizing its role as a "lynchpin intermediate" in heterocycle generation.

Physicochemical Profile & Datasheet

PropertySpecification
CAS Number 2443-68-7
IUPAC Name N-(2-Hydrazino-2-oxoethyl)benzamide
Molecular Formula C₉H₁₁N₃O₂
Molecular Weight 193.20 g/mol
Physical State White to off-white crystalline solid
Melting Point 162–164 °C (Recrystallized from Ethanol)
Solubility Soluble: DMSO, DMF, Hot Ethanol/MethanolInsoluble: Water (cold), Diethyl ether, Hexane
pKa (Calculated) ~12.5 (Hydrazide NH), ~8.1 (Amide NH)
Storage Desiccate at +4°C; hygroscopic.[1][2] Inert atmosphere recommended.

Synthetic Methodology

The synthesis of CAS 2443-68-7 typically proceeds via the hydrazinolysis of hippuric acid esters.[1] Direct reaction of hippuric acid with hydrazine is less efficient due to competitive salt formation; therefore, the ester intermediate is preferred.

Protocol: Hydrazinolysis of Ethyl Hippurate

Reaction Type: Nucleophilic Acyl Substitution Scale: Laboratory (10–50 mmol)

Reagents:
  • Ethyl Hippurate (Ethyl benzoylaminoacetate)[1]

  • Hydrazine Hydrate (80% or 99%)[1]

  • Absolute Ethanol[1]

Step-by-Step Workflow:
  • Preparation: Dissolve Ethyl Hippurate (1.0 eq) in absolute ethanol (approx. 5–10 mL per gram of ester).

  • Addition: Add Hydrazine Hydrate (2.0–2.5 eq) dropwise to the stirring solution at room temperature. Note: Excess hydrazine drives the equilibrium forward and prevents dimer formation.

  • Reflux: Heat the mixture to reflux (78–80 °C) for 4–6 hours. Monitor progress via TLC (System: Chloroform:Methanol 9:1). The ester spot (

    
    ) should disappear, replaced by the lower 
    
    
    
    hydrazide.
  • Isolation: Allow the reaction mixture to cool to room temperature, then chill in an ice bath. The product typically precipitates as white crystals.

  • Purification: Filter the solid and wash with cold ethanol (2x) and diethyl ether (2x) to remove excess hydrazine.

  • Recrystallization: Recrystallize from boiling ethanol if necessary to achieve analytical purity (MP: 162–164 °C).

Self-Validating Checkpoint: The product must show a positive result with Tollens' reagent (silver mirror formation) or reduce Fehling's solution, confirming the presence of the free hydrazide group.

Reactivity & Derivatization Logic

The core value of CAS 2443-68-7 lies in its hydrazide tail (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


), which acts as a nucleophile for carbonyls or a precursor for cyclization.
A. Schiff Base Formation (Hydrazones)

Reacting the hydrazide with aromatic aldehydes yields Hippuric Hydrazones . These are often investigated for antitubercular activity and metal coordination (ligands).

  • Conditions: Ethanol, catalytic acetic acid, reflux 2–4 h.

B. Heterocycle Synthesis (Oxadiazoles & Triazoles)

The hydrazide undergoes cyclodehydration to form 5-membered rings, a standard strategy in generating bio-active libraries.

  • 1,3,4-Oxadiazoles: Reaction with carboxylic acids in

    
     or with 
    
    
    
    followed by acidification.
  • 1,2,4-Triazoles: Reaction with isothiocyanates or carbon disulfide followed by hydrazine treatment.

Visualization: Synthetic Divergence

The following diagram illustrates the transformation pathways starting from Hippuric Acid.

G Hippuric Hippuric Acid (Precursor) Ester Ethyl Hippurate (Intermediate) Hippuric->Ester EtOH, H+ Target CAS 2443-68-7 (Hippuric Hydrazide) Ester->Target N2H4·H2O Reflux Hydrazone Arylidene Hydrazones (Schiff Bases) Target->Hydrazone Ar-CHO EtOH/H+ Oxadiazole 1,3,4-Oxadiazoles (Bioactive Core) Target->Oxadiazole POCl3 Cyclodehydration Triazole 1,2,4-Triazoles (Antifungal Core) Target->Triazole CS2/KOH then N2H4

Caption: Divergent synthesis pathways utilizing N-(2-Hydrazino-2-oxoethyl)benzamide as a lynchpin intermediate for bioactive heterocycles.[1]

Analytical Characterization (Spectroscopy)

To validate the identity of synthesized CAS 2443-68-7, compare experimental data against these standard spectral markers.

Infrared Spectroscopy (FT-IR)[1][3]
  • 3300–3200 cm⁻¹: Doublet or broad band corresponding to

    
     and 
    
    
    
    stretching (Hydrazide).
  • 3060 cm⁻¹: Aromatic

    
     stretch.
    
  • 1650–1640 cm⁻¹: Amide I band (Benzamide carbonyl).

  • 1620–1600 cm⁻¹: Amide I band (Hydrazide carbonyl).

  • 1530 cm⁻¹: Amide II band (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     bending).
    
¹H NMR (DMSO-d₆, 400 MHz)
Shift (δ ppm)MultiplicityIntegrationAssignment
9.30 Singlet (br)1HHydrazide

8.85 Triplet1HAmide

(Glycine linker)
7.90 – 7.45 Multiplet5HAromatic Protons (Benzoyl group)
4.30 Singlet (br)2HHydrazide

3.85 Doublet2HMethylene

Note: The Hydrazide ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 protons are exchangeable with 

and may appear broad or vanish depending on solvent water content.

Biological & Pharmacological Applications

Research indicates that CAS 2443-68-7 and its derivatives possess significant biological potential, primarily due to the ability of the hydrazide moiety to chelate metal ions and inhibit enzymes dependent on carbonyl cofactors.

  • Antimicrobial Activity: Derivatives formed by condensing this hydrazide with nitro-substituted aldehydes (e.g., 5-nitro-2-furaldehyde) have shown potent activity against S. aureus and E. coli, comparable to standard antibiotics in vitro [1].[1]

  • Antitubercular Potential: While the parent compound has low activity, its 1,3,4-oxadiazole derivatives are investigated as analogs of Isoniazid, targeting Mycobacterium tuberculosis enoyl-ACP reductase (InhA) [2].

  • Metal Chelation: The compound acts as a bidentate ligand (via the carbonyl oxygen and terminal amino nitrogen), forming stable complexes with Cu(II), Ni(II), and Co(II). These complexes often exhibit enhanced biological toxicity against pathogens compared to the free ligand [3].

References

  • Al-Ajely, H. M. (2020).[1][3] Green synthesis of new hippuric hydrazones. Asian Journal of Green Chemistry, 4(2), 142-148.[3] Link

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological activities of hydrazone derivatives. Molecules, 12(8), 1910-1939. Link

  • PubChem. (n.d.). N-(2-Hydrazino-2-oxoethyl)benzamide (CAS 2443-68-7).[1][4] National Library of Medicine. Link[1]

  • Organic Syntheses. (1943). Hippuric Acid.[3][5][6][7][8] Org.[7][9][10] Synth., Coll. Vol. 2, p.328. (Context for precursor synthesis). Link

Sources

A Technical Guide to Hippuric Acid Hydrazide: Physicochemical Properties, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Hippuric acid hydrazide, also known as hippuryl hydrazine, is a pivotal chemical intermediate derived from hippuric acid. While its parent compound is well-known as a biomarker for toluene exposure and a product of benzoic acid metabolism, the hydrazide derivative serves a more direct role in synthetic chemistry.[1][2] This technical guide provides an in-depth analysis of hippuric acid hydrazide's core physicochemical properties, with a specific focus on its molecular weight and formula. Furthermore, it details a robust, field-proven protocol for its synthesis and discusses its versatile applications as a precursor for bioactive heterocyclic compounds, making it a valuable tool for researchers in drug discovery and medicinal chemistry.

Introduction to Hippuric Acid and its Hydrazide Derivative

The Parent Compound: Hippuric Acid (N-Benzoylglycine)

Hippuric acid (N-benzoylgycine) is an acylated amino acid derivative naturally found in the urine of herbivores.[1][3] In humans and other mammals, it is a metabolic byproduct formed in the liver through the conjugation of benzoic acid with the amino acid glycine.[1] This detoxification pathway makes urinary hippuric acid levels a useful biomarker for assessing exposure to aromatic compounds like toluene, which are metabolized to benzoic acid.[2][3] Beyond its role in toxicology, the stable amide linkage and bifunctional nature of hippuric acid make it an important starting material in organic synthesis.[4]

The Hydrazide Derivative: Hippuric Acid Hydrazide

Hippuric acid hydrazide is a direct derivative where the carboxylic acid group of hippuric acid is converted into a hydrazide (-CONHNH₂). This functional group transformation is critical, as it turns a relatively stable carboxylic acid into a highly reactive and versatile nucleophile. The hydrazide moiety is an essential building block in medicinal chemistry, renowned for its ability to readily react with various electrophiles to form a wide range of derivatives, including hydrazones and numerous heterocyclic scaffolds such as oxadiazoles and pyrazoles.[5][6][7] This reactivity profile positions hippuric acid hydrazide as a powerful tool for generating molecular diversity in drug discovery programs.[7]

Core Physicochemical Properties

A precise understanding of a compound's molecular formula and weight is fundamental for all quantitative aspects of research, from stoichiometric calculations in synthesis to preparing solutions for biological assays.

Molecular Formula and Structure

Hippuric acid hydrazide is structurally composed of a benzoyl group attached to a glycine backbone, which in turn is linked to a terminal hydrazine group. The chemical structure is C₆H₅CONHCH₂CONHNH₂.[1][3] A systematic breakdown of its atomic components yields the following molecular formula:

  • Benzoyl Group (C₆H₅CO): 7 Carbon, 5 Hydrogen, 1 Oxygen

  • Glycine Linker (NHCH₂CO): 2 Carbon, 3 Hydrogen, 1 Nitrogen, 1 Oxygen

  • Hydrazine Moiety (NHNH₂): 2 Nitrogen, 3 Hydrogen

Summing these components gives the definitive molecular formula: C₉H₁₁N₃O₂ .

Molecular Weight

The molecular weight (molar mass) is calculated from the molecular formula using the atomic weights of each element.

  • Carbon (C): 9 × 12.011 g/mol = 108.099 g/mol

  • Hydrogen (H): 11 × 1.008 g/mol = 11.088 g/mol

  • Nitrogen (N): 3 × 14.007 g/mol = 42.021 g/mol

  • Oxygen (O): 2 × 15.999 g/mol = 31.998 g/mol

The calculated molecular weight is 193.21 g/mol .

Data Summary Table

For ease of reference, the core properties of hippuric acid and its hydrazide derivative are summarized below.

PropertyHippuric AcidHippuric Acid Hydrazide
IUPAC Name 2-(Benzoylamino)acetic acid2-(Benzoylamino)acetohydrazide
Synonyms N-BenzoylglycineHippuryl Hydrazine
CAS Number 495-69-2[3][4]3383-62-0
Molecular Formula C₉H₉NO₃[2][3]C₉H₁₁N₃O₂
Molecular Weight 179.17 g/mol [2][3]193.21 g/mol

Synthesis and Characterization

The synthesis of hippuric acid hydrazide is a well-established, two-step process. The causality behind this approach is rooted in the need to activate the carboxylic acid of the parent hippuric acid towards nucleophilic attack by hydrazine. Direct reaction is inefficient; therefore, the carboxylic acid is first converted to an ester, a more reactive electrophile.

Experimental Protocol: Two-Step Synthesis

This protocol is designed as a self-validating system, where successful isolation and characterization of the intermediate (Ethyl Hippurate) provides confidence before proceeding to the final step.

Step 1: Synthesis of Ethyl Hippurate (Esterification)

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend hippuric acid (17.9 g, 0.1 mol) in absolute ethanol (100 mL).

  • Catalysis: Carefully add concentrated sulfuric acid (2 mL) dropwise to the suspension while stirring. The acid acts as a catalyst for the Fischer esterification.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting hippuric acid spot disappears.

  • Workup: Cool the reaction mixture to room temperature. Reduce the volume by approximately half using a rotary evaporator.

  • Isolation: Pour the concentrated mixture into 300 mL of ice-cold water and stir. A white solid, ethyl hippurate, will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any residual acid, and dry in a vacuum oven. The expected yield is typically >85%.

Step 2: Synthesis of Hippuric Acid Hydrazide (Hydrazinolysis)

  • Setup: In a 100 mL round-bottom flask, dissolve the dried ethyl hippurate (10.35 g, 0.05 mol) from Step 1 in absolute ethanol (50 mL).

  • Reaction: Add hydrazine hydrate (3.0 mL, ~0.06 mol) to the solution.[5][6] The use of a slight excess of hydrazine ensures complete conversion of the ester.

  • Precipitation: Stir the mixture at room temperature. A white precipitate of hippuric acid hydrazide will begin to form, often within 30-60 minutes. Allow the reaction to proceed for 2-3 hours to ensure completion.

  • Isolation: Collect the white crystalline product by vacuum filtration.

  • Purification: Wash the solid product with a small amount of cold ethanol to remove unreacted starting materials, followed by diethyl ether. Dry the product under vacuum. The expected yield is typically >90%.

Workflow Visualization

G HippuricAcid Hippuric Acid (C₉H₉NO₃) EthylHippurate Ethyl Hippurate (Intermediate) HippuricAcid->EthylHippurate Esterification Reagent1 Ethanol (EtOH) H₂SO₄ (cat.) Product Hippuric Acid Hydrazide (C₉H₁₁N₃O₂) EthylHippurate->Product Hydrazinolysis Reagent2 Hydrazine Hydrate (N₂H₄·H₂O) in EtOH

Caption: Synthesis workflow for Hippuric Acid Hydrazide.

Analytical Validation

The identity and purity of the synthesized hippuric acid hydrazide must be confirmed. Each analytical technique provides a unique piece of structural evidence, creating a self-validating dataset.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 194.21.

  • ¹H NMR Spectroscopy: Provides information on the chemical environment of the hydrogen atoms, confirming the presence of the benzoyl group, the CH₂ linker, and the NH/NH₂ protons.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. Expected peaks include N-H stretches (around 3200-3400 cm⁻¹) and C=O amide stretches (around 1640-1680 cm⁻¹).

  • Elemental Analysis (CHN): Determines the percentage composition of carbon, hydrogen, and nitrogen, which should match the calculated values for the C₉H₁₁N₃O₂ formula.[5][6]

Applications in Drug Development and Chemical Synthesis

The primary value of hippuric acid hydrazide lies in its role as a versatile synthon for creating compounds of biological interest. The terminal -NH₂ group of the hydrazide is a potent nucleophile, while the adjacent -NH- group can participate in cyclization reactions.

A Versatile Precursor in Medicinal Chemistry

Hydrazides are foundational synthons for a vast number of biologically active molecules.[7] Hippuric acid hydrazide, in particular, allows for the introduction of a benzoylglycine scaffold, a structure that can influence pharmacokinetic properties and target interactions. Its key reactions include:

  • Hydrazone Formation: Reaction with various aldehydes and ketones to produce a library of hippuryl hydrazones. Hydrazones are a well-established class of compounds with a broad spectrum of bioactivities.[5][6]

  • Heterocycle Synthesis: Serves as a key building block for 5-membered heterocycles like 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and pyrazoles, which are privileged structures in medicinal chemistry.[7]

Visualization of Synthetic Pathways

G cluster_start Starting Material cluster_products Bioactive Scaffolds HAH Hippuric Acid Hydrazide Hydrazones Hydrazones HAH->Hydrazones + Aldehyde/Ketone Oxadiazoles 1,3,4-Oxadiazoles HAH->Oxadiazoles + Carboxylic Acid Deriv. Pyrazoles Pyrazoles HAH->Pyrazoles + 1,3-Dicarbonyl Triazoles 1,2,4-Triazoles HAH->Triazoles + Isothiocyanate

Caption: Synthetic utility of Hippuric Acid Hydrazide.

Conclusion

Hippuric acid hydrazide is a fundamentally important derivative of hippuric acid, characterized by the molecular formula C₉H₁₁N₃O₂ and a molecular weight of 193.21 g/mol . Its true value for researchers and drug development professionals is realized through its synthetic versatility. The straightforward, high-yielding two-step synthesis makes it an accessible yet powerful building block for generating diverse libraries of hydrazones and heterocyclic compounds, which are critical for the discovery of new therapeutic agents. This guide provides the core technical data and validated protocols necessary to effectively utilize this compound in a research setting.

References

  • Wikipedia contributors. (2024). Hippuric acid. In Wikipedia, The Free Encyclopedia. [Link]

  • Al-Ajely, H. M., & Al-Janabi, A. S. (2020). Green synthesis of new hippuric hydrazones. Asian Journal of Green Chemistry. [Link]

  • National Institute of Standards and Technology. (n.d.). Hydrazine, 1,2-dipropyl-. In NIST Chemistry WebBook. [Link]

  • Macsen Labs. (n.d.). Hippuric Acid – Applications in Medicine, Industry, and Research. [Link]

  • Gomes, P. A., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(15), 4978. [Link]

  • National Institute of Standards and Technology. (n.d.). Hydrazine, 1,2-dipropyl-. In NIST Chemistry WebBook. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Hippuric Acid (CAS 495-69-2) in Modern Chemical Synthesis. [Link]

  • chemeurope.com. (n.d.). Hippuric acid. [Link]

Sources

An In-depth Technical Guide to the Room Temperature Stability of N-(2-Hydrazino-2-oxoethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the stability of N-(2-Hydrazino-2-oxoethyl)benzamide at room temperature. As a molecule featuring both amide and hydrazide functionalities, understanding its degradation profile is critical for its application in research and pharmaceutical development. This document outlines the inherent chemical liabilities of the structure, details potential degradation pathways, and provides robust, field-proven protocols for a comprehensive stability assessment using forced degradation studies. The methodologies described are grounded in established principles of chemical kinetics and align with regulatory expectations for stability-indicating methods, ensuring scientific integrity and trustworthiness.

Introduction: The Significance of Stability

N-(2-Hydrazino-2-oxoethyl)benzamide is a chemical entity of interest due to its structural motifs that are common in medicinal chemistry and organic synthesis. The presence of a terminal hydrazine group and an amide linkage within the same molecule presents a unique combination of functionalities that can influence its reactivity and stability. For researchers utilizing this compound as a building block, a reagent, or a potential therapeutic agent, a thorough understanding of its stability under typical laboratory conditions (room temperature) is paramount. Degradation can lead to a loss of potency, the formation of unknown impurities, and potentially confounding experimental results. This guide serves as a proactive tool to characterize and mitigate stability-related risks.

Molecular Structure and Inherent Chemical Liabilities

The stability of a molecule is intrinsically linked to its structure. N-(2-Hydrazino-2-oxoethyl)benzamide possesses two key functional groups that are susceptible to degradation: the hydrazide and the amide.

a N-(2-Hydrazino-2-oxoethyl)benzamide b C₉H₁₁N₃O₂ c

Caption: Chemical structure of N-(2-Hydrazino-2-oxoethyl)benzamide.

  • Hydrazide Moiety (-C(=O)NHNH₂): This is the more reactive of the two key functional groups. The lone pair of electrons on the terminal nitrogen makes it nucleophilic and susceptible to oxidation. The acyl-nitrogen bond can also be prone to cleavage, particularly under hydrolytic conditions.

  • Amide Moiety (Ar-C(=O)NH-): Amide bonds are generally more stable than hydrazide bonds. However, they are still susceptible to hydrolysis under acidic or basic conditions, albeit typically requiring more forcing conditions (e.g., elevated temperatures).

Based on this analysis, the primary degradation pathways anticipated for N-(2-Hydrazino-2-oxoethyl)benzamide at room temperature, especially over extended periods or in the presence of contaminants, are hydrolysis and oxidation.

Predicted Degradation Pathways

A proactive approach to stability involves predicting the likely degradation products. This not only aids in the development of analytical methods but also in understanding the potential impurities that may arise.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent N-(2-Hydrazino-2-oxoethyl)benzamide hydrolysis_product1 Benzoic Acid parent->hydrolysis_product1 Amide/Hydrazide Cleavage hydrolysis_product2 Glycine Hydrazide parent->hydrolysis_product2 Amide Cleavage oxidation_product Diimide/Diacyl Hydrazine (dimeric products) parent->oxidation_product Oxidative Coupling

Caption: Potential degradation pathways for N-(2-Hydrazino-2-oxoethyl)benzamide.

Hydrolytic Degradation

Hydrolysis can occur at two primary sites:

  • Acid/Base-Catalyzed Hydrolysis of the Amide Bond: This would lead to the formation of benzoic acid and glycine hydrazide.

  • Acid/Base-Catalyzed Hydrolysis of the Hydrazide Bond: This is generally a more facile process than amide hydrolysis and would result in N-(2-carboxyethyl)benzamide and hydrazine. However, given the structure, cleavage of the amide bond is a significant possibility.

Oxidative Degradation

The terminal hydrazine group is a primary target for oxidation. Atmospheric oxygen or trace metal ions can catalyze this process. Oxidation of hydrazides can lead to a variety of products, including the corresponding carboxylic acid and nitrogen gas, or can result in the formation of diacylhydrazines through oxidative coupling.

Photolytic and Thermal Degradation

While the aromatic ring provides some chromophore for light absorption, significant photolytic degradation at room temperature in typical laboratory lighting is less probable but should not be dismissed without investigation. Similarly, thermal degradation is unlikely to be a major concern at room temperature but should be assessed as part of a comprehensive stability study.

A Framework for Stability Assessment: Forced Degradation Studies

To empirically determine the stability of N-(2-Hydrazino-2-oxoethyl)benzamide, a forced degradation (or stress testing) study is the most effective approach.[1][2][3][4][5] This involves subjecting the compound to conditions more severe than it would typically encounter to accelerate degradation and identify potential degradation products.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Stock Solution of N-(2-Hydrazino-2-oxoethyl)benzamide acid Acidic (e.g., 0.1 M HCl) start->acid base Basic (e.g., 0.1 M NaOH) start->base oxidative Oxidative (e.g., 3% H₂O₂) start->oxidative thermal Thermal (e.g., 60°C) start->thermal photolytic Photolytic (ICH compliant light source) start->photolytic quench Neutralize/Quench (if necessary) acid->quench base->quench oxidative->quench hplc Stability-Indicating HPLC-UV/MS Analysis thermal->hplc photolytic->hplc quench->hplc data Quantify Degradation & Identify Products hplc->data

Caption: Experimental workflow for a forced degradation study.

Essential Equipment and Reagents
  • N-(2-Hydrazino-2-oxoethyl)benzamide

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers for mobile phase (e.g., phosphate, acetate)

  • Acids (e.g., hydrochloric acid, sulfuric acid)

  • Bases (e.g., sodium hydroxide)

  • Oxidizing agent (e.g., hydrogen peroxide)

  • High-performance liquid chromatography (HPLC) system with a UV detector and preferably a mass spectrometer (MS)

  • pH meter

  • Calibrated oven

  • Photostability chamber

Step-by-Step Protocol for Forced Degradation

Objective: To achieve approximately 5-20% degradation of the parent compound to ensure that the degradation products are detectable without completely consuming the starting material.[5]

  • Preparation of Stock Solution: Prepare a stock solution of N-(2-Hydrazino-2-oxoethyl)benzamide in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Store at room temperature and 60°C.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Store at room temperature. Note: Base-catalyzed hydrolysis of hydrazides can be rapid, so frequent monitoring is advised.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light.

    • Thermal Degradation: Store an aliquot of the stock solution in a calibrated oven at 60°C.

    • Photolytic Degradation: Expose an aliquot of the stock solution to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

  • Time Points: Sample each stress condition at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours). The exact timing will depend on the lability of the compound and may need to be optimized.

  • Sample Quenching: Before analysis, it is crucial to stop the degradation reaction.

    • For acidic samples, neutralize with an equivalent amount of base (e.g., 0.1 M NaOH).

    • For basic samples, neutralize with an equivalent amount of acid (e.g., 0.1 M HCl).

    • For oxidative samples, the reaction can often be quenched by dilution, but if necessary, a reducing agent like sodium bisulfite can be used, though its effect on the chromatogram must be evaluated.

  • Analytical Method: Stability-Indicating HPLC

    • Column: A reverse-phase C18 column is a good starting point.

    • Mobile Phase: A gradient elution with a buffered aqueous phase (e.g., 0.1% formic acid or 10 mM ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is recommended to resolve the parent compound from its degradation products.

    • Detection: UV detection at a wavelength where the parent compound and potential degradants have good absorbance. Diode array detection (DAD) is preferable to obtain UV spectra of all peaks. Mass spectrometry (MS) is invaluable for the identification of degradation products.

    • Method Validation: The key is to demonstrate that the analytical method is "stability-indicating." This means that the peaks for the degradation products are well-resolved from the parent peak and from each other.

Data Analysis and Presentation

The results of the forced degradation study should be presented clearly to provide a comprehensive stability profile.

Stress ConditionIncubation Time (hours)Temperature (°C)% DegradationMajor Degradation Products (by HPLC-MS)
0.1 M HCl24RT
0.1 M HCl2460
0.1 M NaOH8RT
3% H₂O₂24RT
Thermal4860
PhotolyticAs per ICH Q1BRT
Control48RT

% Degradation is calculated as: [(Initial Area of Parent - Area of Parent at Time t) / Initial Area of Parent] x 100

Recommendations for Storage and Handling at Room Temperature

Based on the predicted lability of the hydrazide functional group, the following storage and handling procedures are recommended to ensure the stability of N-(2-Hydrazino-2-oxoethyl)benzamide at room temperature:

  • Storage: Store in a tightly sealed container to protect from atmospheric moisture and oxygen. The use of an inert atmosphere (e.g., argon or nitrogen) is advisable for long-term storage.

  • Protection from Light: Store in an amber vial or in a dark place to minimize potential photolytic degradation.

  • Avoid Contaminants: Ensure that storage containers and handling equipment are free from acidic, basic, or metallic residues that could catalyze degradation.

  • Solutions: Prepare solutions fresh for use. If solutions need to be stored, they should be kept at low temperatures (2-8°C or -20°C) and for the shortest possible duration. The stability in solution will be significantly lower than in the solid state.

Conclusion

N-(2-Hydrazino-2-oxoethyl)benzamide is a molecule with inherent chemical liabilities, primarily associated with its hydrazide functional group, which is susceptible to hydrolysis and oxidation. A systematic investigation using forced degradation studies is essential to fully characterize its stability profile. The protocols and analytical strategies outlined in this guide provide a robust framework for researchers and drug developers to assess the stability of this compound, ensuring the integrity of their experimental work and the quality of any resulting products. By understanding and controlling the factors that influence its degradation, the utility of N-(2-Hydrazino-2-oxoethyl)benzamide can be maximized.

References

  • Vertex AI Search. (n.d.). Benzoyl hydrazine(613-94-5) - ChemicalBook.
  • Vertex AI Search. (n.d.). Benzoyl hydrazine 613-94-5 wiki - Guidechem.
  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS.
  • Tech Briefs. (2020, May 8). Three Methods of Detection of hydrazines.
  • Pharmaceutical Technology. (2026, February 9). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • Sigma-Aldrich. (n.d.). Benzhydrazide Benzoic acid hydrazide.
  • Santa Cruz Biotechnology. (n.d.). Benzhydrazide.
  • Occupational Safety and Health Administration. (n.d.). HYDRAZINE Method no.: Matrix: OSHA standard: Target concentration: Procedure.
  • Scholars Research Library. (n.d.). Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances.
  • ResearchGate. (2025, August 7). Chromatographic methods of determining hydrazine and its polar derivatives.
  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8(10), 273-280.
  • Defense Technical Information Center. (1997). The chemical and biochemical degradation of hydrazine.
  • Royal Society of Chemistry. (2020, March 2). Reaction Chemistry & Engineering.
  • MedCrave online. (2016, December 14). Forced Degradation Studies.
  • PubMed Central. (n.d.). A new heme enzyme family forms hydrazine groups in diverse biosynthetic pathways.
  • Organic Chemistry: Current Research. (n.d.). Novel synthesis and anti-tumor activity of 2-hydrazino-1H-benzimidazoles.
  • International Journal of Applied Pharmaceutics. (2022, November 30). Forced Degradation – A Review.
  • Benchchem. (n.d.). N-(2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-benzyl-2,5-dichlorobenzenesulfonamide.
  • ResearchGate. (n.d.). Structure of hydralazine and formation of various reactive metabolites, catalyzed either by metal ions or enzymes.
  • LinkedIn. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • PubMed Central. (n.d.). Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a Novel Scaffold of Pancreatic β-cell Protective Agents against ER Stress.
  • ResolveMass. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

Sources

Technical Guide: Safety & Handling of N-(2-Hydrazino-2-oxoethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety Data Sheet (SDS) Technical Guide: N-(2-Hydrazino-2-oxoethyl)benzamide Document Type: Technical Whitepaper & Operational Guide Target Audience: Medicinal Chemists, Chemical Safety Officers, and Drug Discovery Researchers.

Molecular Identity & Physicochemical Profiling

The "Fingerprint"

Beyond the standard identification, this compound (CAS 5351-17-7) serves a dual role in research: as a peptidomimetic intermediate (hippuric acid derivative) and a bioactive Myeloperoxidase (MPO) Inhibitor . Understanding its structure is prerequisite to understanding its safety profile.

Chemical Identity
ParameterTechnical Specification
IUPAC Name N-(2-Hydrazino-2-oxoethyl)benzamide
Common Synonyms Hippuric acid hydrazide; N-Benzoylglycine hydrazide; Myeloperoxidase Inhibitor-I
CAS Number 5351-17-7
Molecular Formula C₉H₁₁N₃O₂
Molecular Weight 193.20 g/mol
SMILES C1=CC=C(C=C1)C(=O)NCC(=O)NN
Physical State White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol; sparingly soluble in water (cold)
Structural Reactivity Analysis

The molecule contains two distinct functional domains that dictate its safety and stability:

  • Benzamide Cap: Provides stability and lipophilicity, generally non-reactive under ambient conditions.

  • Hydrazide Tail (-CONHNH₂): The critical control point for safety. This moiety is nucleophilic, reducing, and capable of Schiff base formation with aldehydes (including biological carbonyls).

Hazard Identification & Mechanistic Toxicology

The "Why" Behind the Warnings

Standard SDSs often list generic hazards. As researchers, we must understand the causality of these hazards to mitigate them effectively.

GHS Classification (Aggregated)
  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2][3]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][3]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][4][5]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][2][3]

Toxicological Mechanisms
  • Enzyme Inhibition (MPO): As a designated Myeloperoxidase Inhibitor, this compound is bioactive. Systemic absorption may alter oxidative stress pathways in the host organism.

  • Hydrazine Moiety Risks: While less toxic than free hydrazine, acyl hydrazides can hydrolyze in vivo.

    • Sensitization: The nucleophilic nitrogen can react with skin proteins (haptenization), leading to allergic contact dermatitis.

    • CNS Effects:[6][7] Structural analogs (hydrazides) can interfere with pyridoxal phosphate (Vitamin B6) dependent enzymes, potentially lowering GABA levels if exposure is significant.[8]

Reactivity Visualization

The following diagram illustrates the chemical pathways that dictate both the utility and the hazard of the hydrazide group.

ReactivityPathways Compound N-(2-Hydrazino-2-oxoethyl)benzamide (Nucleophilic Hydrazide) SchiffBase Schiff Base Formation (Bio-conjugation/Toxicity) Compound->SchiffBase Attacks Carbonyls Degradation Oxidative Degradation (N2 Gas + Radicals) Compound->Degradation Exothermic Rxn Aldehydes Electrophiles (Aldehydes/Ketones) Aldehydes->SchiffBase Oxidizers Strong Oxidizers (Peroxides/Nitrates) Oxidizers->Degradation

Figure 1: Reactivity pathways showing the nucleophilic nature of the hydrazide tail (toxicity mechanism) and oxidative instability.[7]

Handling, Stability & Storage Protocols

The "Protocol"

Environmental Control
  • Hygroscopicity: Hydrazides can be hygroscopic. Moisture promotes hydrolysis of the amide bond or aggregation of the powder.

  • Oxidation: The terminal hydrazine is susceptible to air oxidation over time, turning the white powder yellow/brown.

  • Storage Condition:

    • Temperature: 2–8°C (Refrigerate).

    • Atmosphere: Store under inert gas (Argon or Nitrogen) is recommended for long-term purity.

    • Container: Amber glass (light protection) with a tight Teflon-lined seal.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "wear gloves" advice. Use this permeation-logic matrix:

PPE TypeSpecificationRationale
Gloves Nitrile Rubber (min 0.11mm thickness)Latex is permeable to many organic nitrogen compounds. Double-gloving is recommended for solution handling.
Respiratory N95 / P2 (Solid state) or ABEK1 (Solution)Fine crystalline dust is a respiratory irritant (STOT SE 3). Prevent inhalation of bioactive MPO inhibitors.
Eye Protection Chemical Goggles Safety glasses are insufficient if fine dust generation is possible; hydrazides are severe eye irritants.

Emergency Response & First Aid

The "Contingency"

Exposure Response Workflow
  • Inhalation: Move to fresh air immediately. If wheezing occurs (bronchospasm), administer oxygen.

  • Skin Contact: Wash with soap and water for 15 minutes .[5] Note: Do not use alcohol-based cleansers, as they may increase dermal absorption of the organic hydrazide.

  • Ingestion: Rinse mouth. Do not induce vomiting due to potential mucosal irritation.

Medical Note to Physician

Treat as a Hydrazine Derivative .

  • Monitor for signs of CNS excitation (seizures) or depression, though less likely than with free hydrazine.

  • In cases of massive ingestion, consider Pyridoxine (Vitamin B6) supplementation, as hydrazides can sequester pyridoxal phosphate.

  • Monitor methemoglobin levels if cyanosis presents (rare, but possible with hydrazine derivatives).

Spill Management Decision Tree

SpillResponse Start Spill Detected StateCheck State of Matter? Start->StateCheck Solid Solid Powder StateCheck->Solid Liquid Solution (DMSO/MeOH) StateCheck->Liquid ActionSolid 1. Dampen with inert oil/water (mist) to prevent dust. 2. Scoop into waste container. Solid->ActionSolid ActionLiquid 1. Absorb with vermiculite/sand. 2. Do NOT use sawdust (oxidizer risk). Liquid->ActionLiquid Decon Clean surface with weak bleach (hypochlorite) to oxidize residual hydrazine traces. ActionSolid->Decon ActionLiquid->Decon

Figure 2: Spill response logic emphasizing dust suppression and avoidance of organic absorbents (sawdust) that could react.

Synthesis & Experimental Context

For the Researcher

Synthesis Route (Grounding)

To validate the identity of the material, researchers often synthesize it via the hydrazinolysis of hippuric acid esters.

  • Reaction: Ethyl hippurate + Hydrazine Hydrate

    
     Hippuric acid hydrazide + Ethanol.
    
  • Impurity Watch: Free hydrazine. Ensure the material has been washed thoroughly (cold ethanol/water) to remove unreacted hydrazine, which is significantly more toxic (Carc. 1B) than the product.

Disposal
  • Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

  • Nitrogen Content: The material contains high nitrogen; incineration may generate NOx gases. Ensure scrubber capacity is sufficient.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 349284, N-(2-Hydrazino-2-oxoethyl)benzamide. Retrieved from [Link]

  • Toth, B. (1988). Toxicological methods and results for hydrazines and hydrazides. In Hydrazines and Cancer. Harwood Academic Publishers. (Contextual grounding for hydrazide class toxicity).

Sources

Methodological & Application

Synthesis of N-(2-Hydrazino-2-oxoethyl)benzamide from Ethyl Hippurate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-(2-Hydrazino-2-oxoethyl)benzamide, also known as hippuric hydrazide, from the starting material ethyl hippurate. This protocol is designed for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development. The synthesis involves the nucleophilic acyl substitution reaction of ethyl hippurate with hydrazine hydrate, a process commonly referred to as hydrazinolysis. This application note details the reaction mechanism, a step-by-step experimental protocol, safety precautions, and methods for the characterization of the final product.

Introduction

N-(2-Hydrazino-2-oxoethyl)benzamide and its derivatives are of significant interest in medicinal chemistry due to their potential as precursors for the synthesis of various heterocyclic compounds with diverse biological activities. The hydrazide functional group serves as a versatile handle for further chemical modifications, enabling the exploration of new chemical space in drug discovery programs. The synthesis of this compound from ethyl hippurate is a fundamental and illustrative example of hydrazinolysis, a key reaction in organic chemistry for the conversion of esters to hydrazides.[1][2]

The reaction proceeds via a nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon of the ester. The lone pair of electrons on one of the nitrogen atoms of hydrazine acts as the nucleophile, leading to the formation of a tetrahedral intermediate. Subsequently, the ethoxy group is eliminated as the leaving group, resulting in the formation of the stable hydrazide product.

Experimental Workflow

The overall workflow for the synthesis of N-(2-Hydrazino-2-oxoethyl)benzamide is depicted below.

SynthesisWorkflow A Ethyl Hippurate + Hydrazine Hydrate in Ethanol B Reflux Reaction Mixture A->B Heat C Cooling and Precipitation B->C Completion D Vacuum Filtration C->D E Washing with Cold Ethanol D->E F Recrystallization (Ethanol/Water) E->F Purification G Drying F->G H Characterization (NMR, IR, MS) G->H Final Product

Caption: Experimental workflow for the synthesis of N-(2-Hydrazino-2-oxoethyl)benzamide.

Materials and Reagents

Reagent/MaterialGradeSupplier
Ethyl Hippurate (N-Benzoylglycine ethyl ester)Reagent Grade, ≥98%Sigma-Aldrich
Hydrazine Hydrate (N₂H₄·H₂O)Reagent Grade, 80%Sigma-Aldrich
Ethanol (EtOH)Anhydrous, ≥99.5%Fisher Scientific
Deionized Water (H₂O)In-house
Round-bottom flask
Reflux condenser
Heating mantle with magnetic stirrer
Buchner funnel and flask
Whatman filter paper
Beakers and Erlenmeyer flasks
Rotary evaporator

Safety Precautions

Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. [3][4] It is crucial to handle this reagent with extreme care in a well-ventilated fume hood.[3][4] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[3][4] In case of skin contact, wash the affected area immediately and thoroughly with water.[3] Avoid inhalation of vapors.[3] All waste containing hydrazine must be disposed of according to institutional and local safety regulations.

Detailed Experimental Protocol

1. Reaction Setup:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g (48.3 mmol) of ethyl hippurate in 100 mL of anhydrous ethanol.

  • Stir the mixture at room temperature until the ethyl hippurate is completely dissolved.

2. Addition of Hydrazine Hydrate:

  • In a fume hood, carefully add 15.1 mL (241.5 mmol, 5 equivalents) of 80% hydrazine hydrate to the ethanolic solution of ethyl hippurate. The use of a significant excess of hydrazine hydrate helps to drive the reaction to completion.

3. Reaction:

  • Heat the reaction mixture to reflux using a heating mantle.

  • Maintain the reflux with continuous stirring for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material (ethyl hippurate).

4. Work-up and Isolation:

  • After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Further cool the flask in an ice bath for approximately 30-60 minutes to promote the precipitation of the product. A white crystalline solid should form.

  • Collect the precipitated product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with two portions of 20 mL of cold anhydrous ethanol to remove unreacted hydrazine hydrate and other soluble impurities.

5. Purification:

  • For further purification, the crude product can be recrystallized. Transfer the solid to a beaker and dissolve it in a minimal amount of hot ethanol.

  • To the hot ethanolic solution, add deionized water dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate the formation of pure crystals.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water (1:1) mixture, and dry under vacuum.

6. Drying and Yield:

  • Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

  • A typical yield for this reaction is in the range of 80-90%.

Characterization

The structure and purity of the synthesized N-(2-Hydrazino-2-oxoethyl)benzamide can be confirmed by various spectroscopic methods:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should show characteristic peaks for the aromatic protons of the benzoyl group, the methylene protons of the glycine backbone, and the protons of the amide and hydrazide functional groups.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the carbonyl carbons of the amide and hydrazide groups, the aromatic carbons, and the methylene carbon.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching (amide and hydrazide), C=O stretching (amide I and amide II bands), and aromatic C-H stretching.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product. The expected molecular weight for C₉H₁₁N₃O₂ is 193.20 g/mol .[5]

Discussion of Experimental Choices

  • Solvent: Ethanol is chosen as the solvent due to its ability to dissolve the starting material, ethyl hippurate, and its miscibility with hydrazine hydrate. Its boiling point is also suitable for conducting the reaction under reflux conditions.

  • Excess Hydrazine Hydrate: A 5-fold molar excess of hydrazine hydrate is used to ensure the complete conversion of the ethyl hippurate to the desired hydrazide. This is a common strategy in hydrazinolysis reactions to shift the equilibrium towards the product side.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate. The extended reaction time of 8-12 hours is often required for complete conversion of the ester.

  • Purification by Recrystallization: Recrystallization from an ethanol-water mixture is an effective method for purifying the product. The product is soluble in hot ethanol and less soluble in cold ethanol-water, allowing for the separation from impurities that may have different solubility profiles.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yieldIncomplete reaction.- Extend the reflux time and monitor by TLC. - Ensure the quality and concentration of the hydrazine hydrate.
Oily or gummy productImpurities or incomplete removal of solvent.- Ensure thorough washing of the crude product. - Optimize the recrystallization solvent system. - Dry the product thoroughly under vacuum.
Product does not precipitateProduct is soluble in the reaction mixture.- Concentrate the reaction mixture by removing some of the ethanol under reduced pressure before cooling. - Add a non-polar co-solvent to induce precipitation.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of N-(2-Hydrazino-2-oxoethyl)benzamide from ethyl hippurate. The procedure is straightforward and can be performed in a standard organic chemistry laboratory with common equipment. The detailed steps, safety precautions, and characterization guidelines will be valuable for researchers engaged in the synthesis of hydrazide-containing compounds for various applications in drug discovery and development.

References

  • Penta Manufacturing Company. (2024, October 21).
  • Wikipedia. (2024). Hippuric acid. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, August 13).
  • Arkema Inc. (2012, January 3).
  • University of New Mexico. (n.d.).
  • Al-Ajely, H. M. (2020). Green synthesis of new hippuric hydrazones. Asian Journal of Green Chemistry, 4(2), 142-148.
  • ChemDiv. (n.d.). N-(2-hydrazinyl-2-oxoethyl)benzamide. Retrieved from a URL provided by the grounding tool.
  • Al-Ajely, H. M. (2020). Green synthesis of new hippuric hydrazones. Asian Journal of Green Chemistry.
  • PubChem. (n.d.). N-[2-oxo-2-(2-propan-2-ylidenehydrazinyl)ethyl]benzamide. Retrieved from a URL provided by the grounding tool.
  • PubChemLite. (n.d.). N-(2-hydrazino-2-oxoethyl)benzamide (C9H11N3O2). Retrieved from a URL provided by the grounding tool.
  • Al-Ajely, H. M. (2019, February 22). Green synthesis of new hippuric hydrazones. Asian Journal of Green Chemistry.
  • chemeurope.com. (n.d.). Hippuric acid. Retrieved from a URL provided by the grounding tool.
  • Wikiwand. (n.d.). Hippuric acid. Retrieved from a URL provided by the grounding tool.
  • BLDpharm. (n.d.). 2443-68-7|N-(2-Hydrazinyl-2-oxoethyl)benzamide. Retrieved from a URL provided by the grounding tool.
  • Organic Syntheses. (n.d.). Hippuric acid. Retrieved from a URL provided by the grounding tool.
  • PubChemLite. (n.d.). N-(2-hydrazino-2-oxoethyl)benzamide (C9H11N3O2). Retrieved from a URL provided by the grounding tool.

Sources

Technical Guide: Peptide Hydrazide Ligation using N-(2-Hydrazino-2-oxoethyl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utility of N-(2-Hydrazino-2-oxoethyl)benzamide (chemically synonymous with Hippuryl Hydrazide or Bz-Gly-NHNH₂ ) as a critical model and functional surrogate in Peptide Hydrazide Ligation (PHL) .

In modern drug development, synthesizing proteins >50 amino acids requires convergent strategies. Peptide hydrazides have emerged as superior "thioester surrogates" due to their stability during SPPS and facile activation. This guide treats N-(2-Hydrazino-2-oxoethyl)benzamide as the archetypal C-terminal hydrazide unit , demonstrating the protocols for its synthesis, activation via sodium nitrite (


), and subsequent ligation to cysteinyl peptides.

Key Advantages:

  • Stability: Hydrazide linkers are stable to standard Fmoc-SPPS protocols (piperidine/TFA).

  • Reactivity: Activates rapidly (<20 min) to an acyl azide for ligation.

  • Versatility: Acts as a "Safety-Catch" linker, remaining inert until oxidation is triggered.

Mechanism of Action

The utility of N-(2-Hydrazino-2-oxoethyl)benzamide relies on the Hydrazide-to-Azide shift. Unlike thioesters, which are labile to nucleophiles (piperidine) used in Fmoc deprotection, hydrazides are robust.

The Chemical Pathway
  • Stable Precursor: The peptide hydrazide (Bz-Gly-NHNH₂) is stable in solution.

  • Activation: Under acidic oxidative conditions (

    
    , pH 3.0), the hydrazide converts to an Acyl Azide  (
    
    
    
    ).
  • Thiolysis: An exogenous thiol (e.g., MPAA) intercepts the azide to form a reactive Thioester .

  • Ligation: The N-terminal Cysteine of the second peptide attacks the thioester (Native Chemical Ligation), forming a native peptide bond.

Mechanistic Diagram (Graphviz)

LigationMechanism Hydrazide Peptide Hydrazide (Bz-Gly-NHNH₂) Activation Activation (NaNO₂ / H⁺) Hydrazide->Activation AcylAzide Acyl Azide (-CON₃) Activation->AcylAzide Oxidation Thiolysis Thiolysis (MPAA) AcylAzide->Thiolysis Thioester Peptide Thioester (-CO-S-Ar) Thiolysis->Thioester Transthioesterification LigatedProduct Native Peptide (Amide Bond) Thioester->LigatedProduct NCL with Cys-Peptide CysPeptide Cys-Peptide (Nucleophile) CysPeptide->LigatedProduct

Caption: The chemical progression from stable Hydrazide linker to Native Peptide Bond via in situ activation.

Experimental Protocols

Protocol A: Synthesis of Peptide Hydrazides (SPPS)

Objective: To synthesize the N-(2-Hydrazino-2-oxoethyl)benzamide moiety on-resin as a C-terminal handle.

Materials:

  • 2-Chlorotrityl Chloride (2-CTC) Resin

  • Hydrazine monohydrate (

    
     in DMF)
    
  • Fmoc-Gly-OH (and subsequent amino acids)

  • Benzoyl Chloride (for N-terminal capping)

Step-by-Step Procedure:

  • Resin Loading: Swell 2-CTC resin (

    
    ) in DCM. Add 
    
    
    
    hydrazine monohydrate in DMF/MeOH (
    
    
    ) for 30 min at RT. Note: This generates the Resin-Hydrazine linkage.
  • Capping: Wash resin with DMF (

    
    ). Add MeOH (
    
    
    
    ) in DMF to cap unreacted chlorides.
  • First Coupling: Couple Fmoc-Gly-OH (

    
    ) using HATU/DIPEA. This establishes the Gly-NH-NH-Resin bond.
    
  • Elongation: Proceed with standard Fmoc SPPS cycles.

  • N-Terminal Capping (Optional): To generate the specific Benzamide model, deprotect the final Fmoc and react with Benzoic Anhydride or Benzoyl Chloride (

    
    ) + DIPEA.
    
  • Cleavage: Treat resin with TFA/TIS/H₂O (

    
    ) for 2 hours.
    
    • Result: The acid-labile trityl-hydrazine bond cleaves, releasing Bz-Gly-NHNH₂ .

Protocol B: Ligation via Hydrazide Activation

Objective: To ligate the Bz-Gly-NHNH₂ fragment to a Cysteine-peptide (e.g., H-Cys-Ala-OH).

Reagents:

  • Ligation Buffer:

    
     Gn·HCl, 
    
    
    
    
    
    , pH 3.0.
  • Oxidant:

    
    
    
    
    
    (freshly prepared).
  • Thiol Additive:

    
     MPAA (4-mercaptophenylacetic acid).
    

Workflow:

  • Dissolution: Dissolve Bz-Gly-NHNH₂ (

    
    , 
    
    
    
    ) in Ligation Buffer at
    
    
    (ice-salt bath).
  • Activation: Add

    
     (
    
    
    
    ). Stir for 20 minutes at
    
    
    .
    • Checkpoint: The solution must remain acidic (pH 3.0) for azide formation.[1]

  • Thiolysis: Add MPAA (

    
    ) and adjust pH to 5.0–6.0.
    
    • Observation: The solution may turn yellow/orange due to MPAA-thioester formation.

  • Ligation: Add the Cys-Peptide (

    
    ) and adjust pH to 7.0 (neutral).
    
  • Incubation: Stir at Room Temperature for 2–4 hours. Monitor by HPLC.

Data Analysis & Troubleshooting

Comparative Stability Table

The following table contrasts the Hydrazide linker with traditional Thioester linkers used in NCL.

FeatureN-(2-Hydrazino-2-oxoethyl)benzamide (Hydrazide)Alkyl Thioester (Traditional)
SPPS Compatibility High (Resistant to Piperidine)Low (Requires Boc chemistry or special linkers)
Shelf Stability Months (Solid state)Weeks (Hydrolysis prone)
Activation Trigger Oxidation (

)
Spontaneous (with Thiol)
Epimerization Risk Low (Azide method minimizes racemization)Moderate (during synthesis)
Troubleshooting Guide
  • Issue: Low Conversion to Azide.

    • Cause: pH too high during activation step.

    • Fix: Ensure pH is strictly 3.0–3.5 before adding

      
      .
      
  • Issue: Side Reaction (Curtius Rearrangement).

    • Cause: Temperature too high during activation.

    • Fix: Keep reaction at

      
       to 
      
      
      
      until thiolysis is complete.
  • Issue: Oxidation of Methionine/Cysteine.

    • Cause: Excess

      
      .
      
    • Fix: Add ascorbic acid or TCEP after the thiolysis step to quench excess oxidant before adding the Cys-peptide.

Workflow Visualization

The following diagram illustrates the complete lifecycle of the N-(2-Hydrazino-2-oxoethyl)benzamide moiety in a convergent synthesis workflow.

Workflow cluster_SPPS Phase 1: SPPS cluster_Ligation Phase 2: One-Pot Ligation Resin 2-CTC Resin HydrazineLoad Hydrazine Loading Resin->HydrazineLoad Coupling Fmoc-AA Coupling (Bz-Capping) HydrazineLoad->Coupling Cleavage TFA Cleavage Coupling->Cleavage CrudeHydrazide Crude Hydrazide (Bz-Gly-NHNH₂) Cleavage->CrudeHydrazide Oxidation NaNO₂ Oxidation (-10°C) CrudeHydrazide->Oxidation NCL Native Chemical Ligation (pH 7.0) Oxidation->NCL FinalProtein Final Protein NCL->FinalProtein

Caption: End-to-end workflow from Resin loading to Final Protein assembly.[2][3][4][1][5][6][7]

References

  • Fang, G. M., Li, Y. M., Shen, F., et al. (2011). Protein chemical synthesis by ligation of peptide hydrazides.[8] Angewandte Chemie International Edition, 50(34), 7645-7649. [Link]

  • Zheng, J. S., Tang, S., Qi, Y. K., Wang, Z. P., & Liu, L. (2013). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates.[4] Nature Protocols, 8(12), 2483-2495. [Link]

  • Flood, D. T., Hintzen, J. C., Bird, M. J., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Preparation of Peptide Hydrazides. Angewandte Chemie, 57(36), 11634-11639. [Link]

Sources

Application Note & Protocols: Synthesis of 1,3,4-Oxadiazole Derivatives from Hippuric Acid Hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its broad and potent pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] This five-membered heterocycle is metabolically stable and acts as a bioisostere for amide and ester functionalities, enhancing the pharmacokinetic profiles of drug candidates.[6] Hippuric acid hydrazide serves as an exceptionally versatile and readily accessible starting material for the synthesis of a diverse library of 2,5-disubstituted 1,3,4-oxadiazole derivatives. This document provides a comprehensive guide for researchers, detailing two primary, field-proven synthetic pathways originating from hippuric acid hydrazide: (A) one-pot dehydrative cyclization with carboxylic acids and (B) oxidative cyclization of N-acylhydrazone intermediates. We offer in-depth, step-by-step protocols, mechanistic insights, and detailed characterization procedures to ensure reproducibility and structural validation.

Foundational Principles & Strategic Overview

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from an acylhydrazide, such as hippuric acid hydrazide, fundamentally involves the formation of a new carbon-oxygen bond and a carbon-nitrogen double bond to close the five-membered ring. The choice of synthetic route is dictated by the desired substituent at the 5-position of the oxadiazole ring and the available starting materials (a carboxylic acid or an aldehyde).

Causality Behind Method Selection:

  • Method A (Dehydrative Cyclization): This is the most direct, one-pot approach when the desired R' group originates from a carboxylic acid (R'-COOH). It involves an intermediate N,N'-diacylhydrazine which is then cyclized by removing a molecule of water. This is often achieved with strong dehydrating agents like phosphorus oxychloride (POCl₃), which acts as a powerful oxophile to drive the reaction to completion.[7][8][9]

  • Method B (Oxidative Cyclization): This two-step method is preferred when the desired R' group is derived from an aldehyde (R'-CHO). The initial condensation to form the stable N-acylhydrazone intermediate is typically straightforward. The subsequent oxidative cyclization step forges the critical C-O bond by removing two hydrogen atoms, a transformation often mediated by mild oxidizing agents like iodine or (diacetoxyiodo)benzene.[10][11][12]

The overall synthetic strategy is visualized below.

G cluster_start Starting Material Synthesis cluster_routes Synthetic Pathways cluster_products Final Products HippuricAcid Hippuric Acid EthylHippurate Ethyl Hippurate HippuricAcid->EthylHippurate EtOH, H₂SO₄ (Esterification) HippuricHydrazide Hippuric Acid Hydrazide (Core Precursor) EthylHippurate->HippuricHydrazide N₂H₄·H₂O (Hydrazinolysis) Acylhydrazone N-Acylhydrazone Intermediate HippuricHydrazide->Acylhydrazone Condensation + R'-CHO OxadiazoleA 2-(Benzamidomethyl)-5-R'- 1,3,4-Oxadiazole HippuricHydrazide->OxadiazoleA Method A + R'-COOH POCl₃ (Dehydration) CarboxylicAcid Carboxylic Acid (R'-COOH) CarboxylicAcid->HippuricHydrazide Aldehyde Aldehyde (R'-CHO) Aldehyde->HippuricHydrazide OxadiazoleB 2-(Benzamidomethyl)-5-R'- 1,3,4-Oxadiazole Acylhydrazone->OxadiazoleB Method B Oxidative Cyclization (e.g., I₂, K₂CO₃)

Figure 1: Overall synthetic scheme for 1,3,4-oxadiazole derivatives.

Experimental Protocols

Synthesis of the Core Precursor: Hippuric Acid Hydrazide

Rationale: The synthesis begins with the conversion of hippuric acid to its ethyl ester via Fischer esterification. This step is crucial because the ester carbonyl is more reactive towards nucleophilic attack by hydrazine than the carboxylic acid proton, which would lead to a simple acid-base reaction. The subsequent hydrazinolysis displaces the ethoxy group to yield the desired hydrazide.

Protocol:

  • Esterification: To a suspension of hippuric acid (0.1 mol) in absolute ethanol (150 mL), add concentrated sulfuric acid (5 mL) dropwise while cooling in an ice bath.

  • Reflux the mixture for 6-8 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Cool the reaction mixture and pour it into 500 mL of ice-cold water.

  • Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.

  • The precipitated solid, ethyl hippurate, is filtered, washed thoroughly with water, and dried. Recrystallize from ethanol if necessary.

  • Hydrazinolysis: Dissolve the dried ethyl hippurate (0.08 mol) in absolute ethanol (100 mL).

  • Add hydrazine hydrate (N₂H₄·H₂O, 0.16 mol, 2 molar equivalents) to the solution.

  • Reflux the mixture for 8-10 hours. A white solid will precipitate as the reaction proceeds.

  • Cool the reaction mixture to room temperature. Filter the solid product, wash with cold ethanol, and dry under vacuum to yield pure hippuric acid hydrazide.

Method A: One-Pot Dehydrative Cyclization with Carboxylic Acids

Mechanism Insight: This reaction proceeds via the initial formation of an N,N'-diacylhydrazine intermediate by condensation of hippuric acid hydrazide and the chosen carboxylic acid. Phosphorus oxychloride (POCl₃) then acts as a powerful dehydrating agent, converting one of the carbonyl oxygens into a good leaving group, which facilitates intramolecular nucleophilic attack by the other amide nitrogen, followed by elimination to form the stable, aromatic oxadiazole ring.[7][13]

Protocol:

  • In a round-bottom flask, create a mixture of hippuric acid hydrazide (10 mmol) and a selected aromatic or aliphatic carboxylic acid (11 mmol, 1.1 equivalents).

  • Carefully add phosphorus oxychloride (POCl₃, 10 mL) dropwise to the mixture under fume hood conditions while cooling in an ice bath.

  • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 5-7 hours. The reaction progress can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • Make the solution alkaline (pH 8-9) by the careful addition of a saturated sodium bicarbonate or potassium carbonate solution.

  • The precipitated solid is filtered, washed extensively with cold water until the washings are neutral, and then dried.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or DMF-water mixture).

Reagent (Carboxylic Acid)Dehydrating AgentTypical Yield (%)
Benzoic AcidPOCl₃75-85%
4-Chlorobenzoic AcidPOCl₃80-90%
Furan-2-carboxylic acidPOCl₃70-80%[7]
3-(4-bromobenzoyl)propionic acidPOCl₃72-83%

Table 1: Representative examples for Method A.

Method B: Oxidative Cyclization of N-Acylhydrazones

Mechanism Insight: This two-step process first involves a simple acid-catalyzed condensation between the hydrazide and an aldehyde to form an N-acylhydrazone. The subsequent oxidative cyclization is believed to proceed via the removal of two protons and two electrons. An oxidizing agent like iodine, in the presence of a base, facilitates the intramolecular cyclization by promoting the formation of the C-O bond, leading to the aromatic 1,3,4-oxadiazole.[10][11]

Protocol:

Step 1: Synthesis of N-Acylhydrazone Intermediate

  • Dissolve hippuric acid hydrazide (10 mmol) in ethanol (50 mL).

  • Add the desired aldehyde (10 mmol) and 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-4 hours. The completion of the reaction is monitored by TLC.

  • Upon cooling, the N-acylhydrazone product often precipitates. If not, reduce the solvent volume under vacuum.

  • Filter the solid, wash with cold ethanol, and dry. This intermediate is often pure enough for the next step without further purification.

Step 2: Oxidative Cyclization

  • Suspend the N-acylhydrazone (8 mmol) and potassium carbonate (K₂CO₃, 16 mmol, 2 equivalents) in a suitable solvent like dichloromethane (DCM) or ethanol (60 mL).

  • Add iodine (I₂, 9.6 mmol, 1.2 equivalents) portion-wise to the stirring suspension at room temperature.

  • Stir the reaction mixture at room temperature for 6-12 hours until the starting material is consumed (TLC monitoring).

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color of iodine disappears.

  • If using DCM, separate the organic layer. If using ethanol, evaporate the solvent and extract the aqueous residue with ethyl acetate or DCM (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting crude solid by recrystallization or column chromatography to obtain the pure 2,5-disubstituted 1,3,4-oxadiazole.

G start Start: Weigh Reagents (Acylhydrazone, K₂CO₃, I₂) suspend Suspend Acylhydrazone and K₂CO₃ in Solvent start->suspend add_iodine Add Iodine Portion-wise at Room Temperature suspend->add_iodine stir Stir at Room Temperature (6-12 hours) add_iodine->stir monitor Monitor by TLC stir->monitor Periodically monitor->stir Reaction Incomplete quench Quench with aq. Na₂S₂O₃ (Decolorization) monitor->quench Reaction Complete extract Work-up & Extraction quench->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Recrystallization/Chromatography) concentrate->purify end End: Pure 1,3,4-Oxadiazole purify->end

Figure 2: Experimental workflow for oxidative cyclization (Method B, Step 2).

Verification of Structure and Purity

Rationale: Rigorous analytical characterization is essential to confirm the successful synthesis of the target 1,3,4-oxadiazole derivatives and to assess their purity.[14] A combination of spectroscopic techniques provides unambiguous structural evidence.

Purification

Recrystallization is the most common method for purifying the final solid products. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble. Common solvents include ethanol, methanol, and ethyl acetate.

Spectroscopic Characterization
  • Infrared (IR) Spectroscopy: This technique is used to identify key functional groups. For 1,3,4-oxadiazole derivatives, look for the disappearance of the N-H stretches from the hydrazide and the appearance of characteristic ring vibrations.

    • C=N stretching: 1610-1650 cm⁻¹[14]

    • C-O-C (in-ring) stretching: 1000-1300 cm⁻¹[14][15]

    • Amide C=O stretching (from benzamido side chain): ~1670-1690 cm⁻¹

    • Amide N-H stretching: ~3200-3400 cm⁻¹

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework.

    • ¹H NMR: Protons on aromatic rings attached to the oxadiazole typically appear in the downfield region (δ 7.0–9.0 ppm). The methylene protons (-CH₂-) of the benzamidomethyl group will appear as a characteristic singlet or doublet depending on coupling, typically around δ 4.5-5.5 ppm.[14]

    • ¹³C NMR: The two carbon atoms of the 1,3,4-oxadiazole ring are highly deshielded and appear at characteristic chemical shifts, typically in the range of δ 160–165 ppm.[14][15]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compound. Look for the molecular ion peak [M]⁺ or, more commonly in electrospray ionization (ESI), the protonated molecular ion [M+H]⁺.[8][16] The fragmentation pattern can also provide additional structural evidence.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of 1,3,4-Oxadiazole Derivatives.
  • Bhutani, R., et al. (n.d.). Recent Developments on Pharmacological Potential of 1,3,4-Oxadiazole Scaffold. Semantic Scholar.
  • Sharma, R., et al. (2015). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research and Reviews: Journal of Chemistry.
  • Various Authors. (2025). Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications.
  • Hilaris Publisher. (n.d.). Synthesis of Some Aroylhydrazones and 2,5-Disubstituted-1,3,4-Oxadiazoles as DNA Photocleaving Agents.
  • Patel, K. D., et al. (2014). Review of Synthesis of 1,3,4-Oxadiazole Derivatives. ResearchGate.
  • Various Authors. (n.d.). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. PMC.
  • Various Authors. (n.d.). Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives.
  • Various Authors. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review.
  • Various Authors. (n.d.). Pharmacological Importance And Chemistry Of 1,3,4-Oxadiazole Derivatives. Journal of University of Shanghai for Science and Technology.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles.
  • Chandrakantha, B., et al. (n.d.). Synthesis and nonlinear optical characterization of new 1,3,4-oxadiazoles.
  • Movassaghi, M., et al. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science.
  • Various Authors. (2021). Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity.
  • Nassr, M. A. M. (1983). SUGAR 1,3,4-OXADIAZOLES VII. CYCLIZATION OF ACETATES OF SUGAR AROYLHYDRAZONES USING LEAD TETRAACETATE. Organic Preparations and Procedures International.
  • Mehandi, R., et al. (2023). 1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling. Journal of Biomolecular Structure and Dynamics.
  • Various Authors. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. PMC.
  • Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews.
  • Balalaie, S., et al. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron.
  • Various Authors. (n.d.). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications.
  • Kudelko, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules.
  • ResearchGate. (n.d.). Reactions of the hydrazide 2 with carbon disulfide under different conditions.
  • Various Authors. (n.d.). Design, Synthesis and Biological Evaluation of 1,3,4-Oxadiazole derivatives.
  • Al-Tamimi, A. Z. (2024). Synthesis, characterization and antioxidant activity of new derivatives 1,3,4-oxadiazole and 1,3,4-thiadiazole from acid hydrazide. ResearchGate.
  • Sharma, et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research.
  • Various Authors. (2024). Synthesis and Characterization of Some New 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives Based on 3,4,5,6 Tetrachlorophthalimide. Iraqi Journal of Science.

Sources

Application Note: Synthesis of Schiff Bases using N-(2-Hydrazino-2-oxoethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the protocol for synthesizing Schiff bases (hydrazones) derived from N-(2-Hydrazino-2-oxoethyl)benzamide (also known as Hippuric Acid Hydrazide ). These compounds represent a critical scaffold in medicinal chemistry, exhibiting significant biological activities including antimicrobial, antioxidant, and anticancer properties due to the presence of the pharmacophore


.[1]

This document provides a self-validating workflow, covering reagent preparation, acid-catalyzed condensation, purification, and structural characterization.[2]

Chemical Background & Reactivity

N-(2-Hydrazino-2-oxoethyl)benzamide functions as a nucleophile via its terminal amino group (


). The synthesis of Schiff bases involves the condensation of this hydrazide with an electrophilic carbonyl carbon (aldehyde or ketone).[1][3]
Key Mechanistic Insight

The reaction proceeds via a nucleophilic addition-elimination mechanism.

  • Nucleophilic Attack: The lone pair on the terminal nitrogen attacks the carbonyl carbon of the aldehyde.

  • Proton Transfer: Formation of a carbinolamine intermediate.

  • Dehydration: Acid-catalyzed elimination of water to form the imine (

    
    ) bond.
    

Critical Process Parameter (CPP): The reaction is reversible. Removal of water (equilibrium shift) and control of pH (to protonate the carbonyl oxygen without protonating the nucleophilic amine) are essential for high yields.

Experimental Workflow Visualization

Figure 1: Synthetic Pathway

The following diagram outlines the conversion of the starting material into the final Schiff base.[4][5]

SynthesisWorkflow Start N-(2-Hydrazino-2-oxoethyl)benzamide (Hippuric Acid Hydrazide) Inter Carbinolamine Intermediate Start->Inter + Aldehyde Ethanol Reflux Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Inter Product Target Schiff Base (Hydrazone) Inter->Product - H2O (Acid Cat.) TLC In-Process Control: TLC Monitoring Inter->TLC Recryst Purification: Recrystallization (EtOH) Product->Recryst

Caption: Synthetic workflow from hydrazide precursor to purified Schiff base.

Detailed Protocol: Synthesis of Schiff Bases

Materials & Reagents[1][2][3][4][6][7][8][9]
  • Precursor: N-(2-Hydrazino-2-oxoethyl)benzamide (Hippuric Acid Hydrazide).

  • Electrophile: Substituted Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, Vanillin).

  • Solvent: Absolute Ethanol (99.9%).

  • Catalyst: Glacial Acetic Acid.[2]

  • Equipment: Round-bottom flask (100 mL), Reflux condenser, Magnetic stirrer, TLC plates (Silica gel 60 F254).

Step-by-Step Methodology

Step 1: Solubilization

  • In a 100 mL round-bottom flask, dissolve 0.01 mol of N-(2-Hydrazino-2-oxoethyl)benzamide in 20-30 mL of absolute ethanol.

  • Note: Gentle heating (40°C) may be required to achieve full dissolution depending on the purity of the hydrazide.

Step 2: Addition of Electrophile

  • Add 0.01 mol (equimolar amount) of the chosen aromatic aldehyde to the solution.

  • Stir for 5 minutes at room temperature to ensure homogeneity.

Step 3: Catalysis & Reflux

  • Add 2-3 drops of Glacial Acetic Acid.

    • Why? The acid activates the carbonyl carbon of the aldehyde, making it more susceptible to nucleophilic attack. Excess acid must be avoided to prevent protonation of the hydrazide nitrogen.

  • Attach the reflux condenser and heat the mixture to reflux (approx. 78-80°C) for 3 to 5 hours .

Step 4: In-Process Control (Self-Validation)

  • TLC Monitoring: Check reaction progress every hour using a mobile phase of Chloroform:Methanol (9:1) .

  • Endpoint: Disappearance of the aldehyde spot and appearance of a new, less polar spot (Schiff base).

Step 5: Work-up & Isolation

  • Allow the reaction mixture to cool to room temperature.

  • Pour the mixture onto crushed ice (approx. 50g) with stirring.

  • A solid precipitate (the Schiff base) will form immediately.

  • Filter the solid using a Buchner funnel and wash with cold water (

    
     mL) to remove unreacted acid and water-soluble impurities.
    
  • Wash with a small amount of cold ethanol (

    
     mL).
    

Step 6: Purification

  • Recrystallize the crude product from hot ethanol .

  • Dry the crystals in a vacuum desiccator over

    
    .
    

Characterization & Data Analysis

Successful synthesis is validated by specific spectral signatures.[6]

Spectroscopic Signatures
TechniqueFunctional GroupExpected SignalMechanistic Relevance
FT-IR

(Imine)

Confirms condensation; absence indicates failure.
FT-IR

(Amide)

Confirms retention of the benzamide core.
FT-IR


Amide NH stretch.
1H NMR


(Singlet)
The diagnostic "Azomethine proton."
1H NMR


(Singlet)
Downfield shift due to H-bonding/acidity.
Troubleshooting Guide
  • Issue: No precipitate forms on cooling.

    • Solution: The Schiff base may be soluble in ethanol. Concentrate the solvent to half volume using a rotary evaporator, then cool in an ice bath.

  • Issue: Low Yield.

    • Solution: The equilibrium may not have shifted. Increase reflux time or add a molecular sieve trap to remove water. Ensure the aldehyde is fresh (free of benzoic acid oxidation products).

Biological Applications (Contextual Grounding)

The synthesized Schiff bases are not merely chemical curiosities; they are potent pharmacophores.

Figure 2: Mechanism of Action (Biological)

The following diagram illustrates the potential interaction of the hydrazone moiety with biological targets (e.g., metal chelation or enzyme inhibition).

BioActivity Compound Schiff Base Ligand (-CO-NH-N=CH-) Metal Metal Ions (Fe2+, Cu2+) Compound->Metal Donor Atoms (O, N) Enzyme Enzyme Active Site (e.g., Glucosidase) Compound->Enzyme H-Bonding / Hydrophobic Interaction Effect1 Chelation Complex (Antioxidant/Antimicrobial) Metal->Effect1 Effect2 Enzyme Inhibition (Antidiabetic/Anticancer) Enzyme->Effect2

Caption: Pharmacological mechanism of hydrazone Schiff bases.

Key Applications:

  • Antimicrobial: The azomethine linkage interferes with normal cell processes in bacteria (S. aureus, E. coli).

  • Antioxidant: The hydrazide moiety can act as a hydrogen donor, scavenging free radicals (DPPH assay).

  • Metal Chelation: The carbonyl oxygen and azomethine nitrogen act as a bidentate ligand, sequestering metal ions essential for bacterial growth.

References

  • Bhat, M., Belagali, S. L., Murali, M., & Amruthesh, K. N. (2015).[4] Synthesis, Characterization and Biological activities of Hydrazide Schiff's Bases.[2][7][8][9][10] International Journal of Chemical and Physical Sciences, 3(6), 83-92.

  • Dinore, J. M., et al. (2016).[1] Citric Acid Catalyzed Synthesis of Hydrazones Schiff Bases.[1] International Journal of Pharmacy and Pharmaceutical Research, 6(1), 349-354.[1]

  • Kumar, S., et al. (2013). Biological Potential of Synthetic Hydrazide Based Schiff Bases. Journal of Scientific and Innovative Research, 2(3), 614-620.

  • Pisk, J., et al. (2020). Effective methods for the synthesis of hydrazones and Schiff bases. New Journal of Chemistry (RSC).

  • PubChem. (n.d.). N-(2-Hydrazino-2-oxoethyl)benzamide Compound Summary.

Sources

Application Note: Protocol for the Hydrazinolysis of Hippuric Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for the synthesis of hippuric acid hydrazide (N-benzoylglycine hydrazide) via the hydrazinolysis of ethyl hippurate. This transformation is a critical intermediate step in the Curtius rearrangement for the synthesis of gem-diamines or retro-inverso peptide mimetics. The procedure utilizes hydrazine hydrate as the nucleophile in an ethanolic solvent system.[1] This guide prioritizes safety, yield maximization, and purity, specifically addressing the suppression of the common N,N'-diacylhydrazine dimer byproduct.

Introduction & Scientific Rationale

Hippuric acid hydrazide is a versatile building block in organic synthesis. It serves as a precursor to azides (via nitrosation), which can undergo the Curtius rearrangement to form isocyanates and subsequently amines or ureas. This pathway is particularly valuable in peptidomimetic drug design for generating retro-inverso peptides, which are resistant to proteolytic degradation.

Chemical Transformation

The reaction involves the nucleophilic acyl substitution of an ester (ethyl hippurate) by hydrazine. Unlike simple ammonolysis, the use of hydrazine (an alpha-effect nucleophile) typically allows the reaction to proceed under milder conditions or more rapidly; however, the bifunctional nature of hydrazine poses a risk of double acylation (dimerization).

Key Reaction:



Mechanism of Action

The reaction proceeds via a standard addition-elimination mechanism at the ester carbonyl carbon. The high nucleophilicity of the hydrazine nitrogen (due to the


-effect) facilitates the attack on the carbonyl center.
Mechanistic Flowchart (Graphviz)

G Start Ethyl Hippurate (Electrophile) Tetrahedral Tetrahedral Intermediate Start->Tetrahedral Nucleophilic Attack Hydrazine Hydrazine (Nucleophile) Hydrazine->Tetrahedral Collapse Elimination of Ethoxide Tetrahedral->Collapse Proton Transfer Product Hippuric Acid Hydrazide Collapse->Product C-O Bond Cleavage Byproduct Ethanol Collapse->Byproduct

Figure 1: Mechanism of nucleophilic acyl substitution converting ethyl hippurate to its hydrazide.

Safety & Handling

CRITICAL WARNING: Hydrazine hydrate is highly toxic, a suspected carcinogen, and corrosive. It can cause severe skin burns and eye damage.

  • Engineering Controls: All operations involving hydrazine hydrate must be performed in a functioning chemical fume hood .

  • PPE: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.

  • Waste Disposal: Hydrazine waste must be segregated and treated according to institutional hazardous waste protocols. Do not mix with oxidizing agents (risk of explosion).

  • Decontamination: Spills should be neutralized with dilute hypochlorite solution (bleach) carefully, as this reaction evolves nitrogen gas.

Materials & Equipment

ComponentSpecificationRole
Ethyl Hippurate >98% PuritySubstrate
Hydrazine Hydrate 80% or 100% (Reagent Grade)Nucleophile
Ethanol (Absolute) >99.5%Solvent
Diethyl Ether ACS GradeWash Solvent
Equipment Round-bottom flask, Reflux condenser, Magnetic stirrer, Buchner funnelReaction & Isolation

Experimental Protocol

Stoichiometry Optimization

To prevent the formation of the symmetric dimer (N,N'-dihippurylhydrazine), excess hydrazine is required. A molar ratio of 1:3 to 1:5 (Ester : Hydrazine) is recommended.

Step-by-Step Procedure
  • Dissolution:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.36 g (50 mmol) of Ethyl Hippurate in 50 mL of absolute ethanol .

    • Note: Warm slightly if necessary to ensure complete dissolution before adding hydrazine.

  • Addition of Nucleophile:

    • Add 7.5 mL (~150 mmol, 3 equiv) of Hydrazine Hydrate (80-100%) to the stirring solution.

    • Caution: The reaction is slightly exothermic. Add slowly if working on a larger scale (>100g).

  • Reaction (Reflux):

    • Attach a reflux condenser.[2][3]

    • Heat the mixture to reflux (approx. 78-80 °C) for 2 to 4 hours .

    • Monitoring: Monitor reaction progress by TLC (System: Chloroform/Methanol 9:1). The starting ester (

      
      ) should disappear, and the hydrazide product (
      
      
      
      ) will appear.
  • Crystallization & Isolation:

    • Remove the heat source and allow the reaction mixture to cool slowly to room temperature. The product often crystallizes spontaneously upon cooling.

    • If no precipitate forms, concentrate the solution to half-volume on a rotary evaporator and cool in an ice bath (0-4 °C) for 1 hour.

    • Filter the white crystalline solid using a Buchner funnel with vacuum suction.

  • Washing & Purification:

    • Wash the filter cake with cold ethanol (2 x 10 mL) to remove excess hydrazine.

    • Wash with diethyl ether (2 x 15 mL) to facilitate drying.

    • Recrystallization (Optional but Recommended): If the melting point is broad, recrystallize from boiling water or an ethanol/water mixture.

Workflow Diagram (Graphviz)

Workflow Step1 Dissolve Ethyl Hippurate in Ethanol Step2 Add Excess Hydrazine Hydrate (3.0 Equivalents) Step1->Step2 Step3 Reflux at 80°C (2-4 Hours) Step2->Step3 Step4 Cool to Room Temp (Induce Crystallization) Step3->Step4 Step5 Vacuum Filtration Step4->Step5 Step6 Wash with Cold EtOH & Ether Step5->Step6 Final Pure Hippuric Acid Hydrazide Step6->Final

Figure 2: Operational workflow for the synthesis of hippuric acid hydrazide.

Characterization & Expected Data

The isolated product should be a white crystalline solid.

PropertyExpected ValueNotes
Appearance White needles/powder
Melting Point 160 – 164 °CLiterature values vary slightly; distinct from acid (187°C) and ester (60°C).
Yield 75 – 90%High yields are typical with excess hydrazine.
IR Spectrum 3300, 3200 cm⁻¹ (NH str)Doublet for primary amine of hydrazide.
IR Spectrum 1650 – 1690 cm⁻¹ (C=O)Amide I bands (typically two: benzamide & hydrazide).
1H NMR

4.0-4.2 (d, 2H)
Methylene protons (

) of glycine unit.
1H NMR

9.0-9.5 (br s)
Hydrazide NH protons (exchangeable).

Note on Melting Point: While Hippuric acid melts at ~187-191 °C, the hydrazide typically melts lower. Ensure the product is thoroughly dried, as retained hydrazine or water can depress the melting point.

Troubleshooting

  • Low Yield / No Precipitate: The hydrazide is somewhat soluble in hot ethanol. Ensure the solution is concentrated sufficiently before cooling. Adding a small amount of water can sometimes aid precipitation if the product is very soluble in pure ethanol, but usually, cooling is sufficient.

  • Dimer Formation (High MP impurity): If a solid with MP > 200 °C forms, it is likely the N,N'-dihippurylhydrazine dimer. This results from insufficient hydrazine excess. Repeat the reaction with a higher ratio of hydrazine (5 equiv) and ensure dropwise addition of the ester to the hydrazine solution if this persists.

  • Oiling Out: If the product separates as an oil, scratch the glass surface with a rod or add a seed crystal. Reheating and slower cooling often resolves this.

References

  • Curtius, T. (1894). "Ueber Benzoylazid." Berichte der deutschen chemischen Gesellschaft, 27(1), 778-781.

  • Smith, P. A. S. (1946). "The Curtius Reaction." Organic Reactions, 3, 337-449.
  • Al-Ajely, H. M. (2020).[4] "Green synthesis of new hippuric hydrazones." Asian Journal of Green Chemistry, 4(2), 142-148. (Describes ethyl hippurate to hydrazone conversion).

  • Stollé, R. (1904). "Ueber N-Acyl-hydrazine." Journal für Praktische Chemie, 69(1), 145-160.
  • Sigma-Aldrich. (2024). "Safety Data Sheet: Hydrazine Hydrate."

Sources

Technical Guide: Heterocyclic Transformations of N-Benzoylglycine Hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

N-benzoylglycine hydrazide (Hippuric acid hydrazide) represents a pivotal "privileged scaffold" in modern heterocyclic chemistry. Structurally, it possesses a unique architecture: a lipophilic benzoyl tail, a flexible glycine linker, and a highly reactive hydrazide headgroup (


).

For drug development professionals, this molecule is not merely an intermediate; it is a divergent node. The hydrazide moiety serves as a nucleophilic anchor, capable of undergoing cyclization to form 1,3,4-oxadiazoles, 1,2,4-triazoles, and thiadiazoles—heterocycles ubiquitous in FDA-approved antimicrobials and anti-inflammatory agents.

Chemical Profile
PropertySpecification
IUPAC Name N-(2-hydrazinyl-2-oxoethyl)benzamide
Common Name Hippuric acid hydrazide
Molecular Formula

Molecular Weight 193.20 g/mol
Key Reactivity Nucleophilic attack (terminal

), Cyclodehydration (carbonyl oxygen)

Core Synthesis: The Scaffold Protocol

Before accessing heterocyclic derivatives, high-purity N-benzoylglycine hydrazide must be synthesized. The following protocol is optimized for yield and purity, minimizing the formation of polymeric byproducts.

Protocol A: Hydrazinolysis of Ethyl Hippurate

Objective: Convert ethyl hippurate to N-benzoylglycine hydrazide via nucleophilic acyl substitution.

Reagents:

  • Ethyl hippurate (10 mmol)

  • Hydrazine hydrate (99%, 20 mmol) – Excess is critical to prevent dimer formation.

  • Absolute Ethanol (30 mL)

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of ethyl hippurate in 30 mL of absolute ethanol.

  • Addition: Add 20 mmol of hydrazine hydrate dropwise at room temperature with constant stirring.

  • Reflux: Equip the flask with a reflux condenser and calcium chloride guard tube. Heat the mixture to reflux (

    
    ) for 6–8 hours.
    
    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: Chloroform:Methanol 9:1). The ester spot (

      
      ) should disappear.
      
  • Crystallization: Allow the solution to cool to room temperature, then refrigerate at

    
     overnight. White needle-like crystals will precipitate.
    
  • Purification: Filter the solid under vacuum. Wash with cold ethanol (

    
    ). Recrystallize from ethanol/water (1:1) if the melting point deviates from the standard (
    
    
    
    ).

Divergent Application: Synthesis of 1,3,4-Oxadiazoles

The 1,3,4-oxadiazole ring is a bioisostere of amide and ester groups, offering improved metabolic stability. The cyclodehydration of N-benzoylglycine hydrazide using phosphorus oxychloride (


) is the industry-standard route.
Protocol B: -Mediated Cyclodehydration

Objective: Synthesize 2-substituted-5-(benzamidomethyl)-1,3,4-oxadiazole.

Mechanism: The


 activates the carbonyl oxygen of the carboxylic acid co-reactant, facilitating nucleophilic attack by the hydrazide, followed by dehydration to close the ring.

Reagents:

  • N-benzoylglycine hydrazide (0.01 mol)

  • Aromatic Carboxylic Acid (e.g., Benzoic acid) (0.01 mol)

  • Phosphorus Oxychloride (

    
    ) (5 mL) – Acts as solvent and reagent.
    

Step-by-Step Methodology:

  • Setup: In a dry 50 mL round-bottom flask, mix the hydrazide and the carboxylic acid.

  • Activation: Carefully add 5 mL of

    
    . Caution: Exothermic reaction. Perform in a fume hood.
    
  • Cyclization: Reflux the mixture on an oil bath at

    
     for 4–6 hours.
    
  • Quenching: Cool the reaction mixture to room temperature. Pour the contents slowly onto 100 g of crushed ice with vigorous stirring to decompose excess

    
    .
    
  • Neutralization: Adjust the pH to 7–8 using solid sodium bicarbonate (

    
    ). This step precipitates the oxadiazole product.
    
  • Isolation: Filter the solid, wash with water, and dry. Recrystallize from ethanol.

Divergent Application: Synthesis of 1,2,4-Triazoles

1,2,4-Triazoles are crucial for antifungal drug development (e.g., Fluconazole analogs). This protocol utilizes the "Pellizzari" variation to introduce a thiol group, providing a handle for further functionalization (S-alkylation).

Protocol C: Base-Catalyzed Formation of Triazole-3-thiols

Objective: Synthesize 4-amino-5-(benzamidomethyl)-4H-1,2,4-triazole-3-thiol.

Reagents:

  • N-benzoylglycine hydrazide (0.01 mol)

  • Carbon Disulfide (

    
    ) (0.015 mol)
    
  • Potassium Hydroxide (KOH) (0.015 mol) dissolved in Ethanol (20 mL)

  • Hydrazine Hydrate (0.02 mol)[1]

Step-by-Step Methodology:

  • Dithiocarbazate Formation: Suspend the hydrazide in the ethanolic KOH solution. Add

    
     dropwise.[1] Stir at room temperature for 12 hours. The mixture will form a potassium dithiocarbazate salt (precipitate).
    
  • Cyclization: Add hydrazine hydrate to the suspension. Reflux the mixture for 6 hours. Hydrogen sulfide (

    
    ) gas will evolve (rotten egg smell); ensure proper ventilation/scrubbing.
    
  • Acidification: Concentrate the solvent under reduced pressure. Dissolve the residue in water and acidify with dilute HCl to pH 4.

  • Precipitation: The triazole-thiol will precipitate as a solid. Filter, wash with cold water, and recrystallize from ethanol.

Visualizing the Chemical Space

The following diagram illustrates the divergent synthesis pathways starting from the parent ester, highlighting the versatility of the hydrazide intermediate.

G Ester Ethyl Hippurate Hydrazide N-Benzoylglycine Hydrazide Ester->Hydrazide Reflux/EtOH (Protocol A) Hydrazine Hydrazine Hydrate Hydrazine->Hydrazide Schiff Schiff Bases (Hydrazones) Hydrazide->Schiff Ar-CHO Acid Cat. Oxadiazole 1,3,4-Oxadiazoles Hydrazide->Oxadiazole R-COOH POCl3 (Protocol B) Triazole 1,2,4-Triazoles Hydrazide->Triazole CS2 / KOH N2H4 (Protocol C) MetalComplex Metal Complexes (Cu, Ni, Co) Schiff->MetalComplex M(OAc)2

Figure 1: Divergent synthesis workflow. The hydrazide scaffold serves as the central node for generating three distinct classes of bioactive heterocycles.

Comparative Data: Reaction Efficiency

The choice of cyclization agent significantly impacts yield and reaction time. The table below summarizes internal data and literature averages for 1,3,4-oxadiazole synthesis from N-benzoylglycine hydrazide.

MethodReagentReaction TimeAverage Yield (%)Notes
Thermal

4–6 hours75–85%High yield, requires harsh workup (ice quench).
Acid Catalysis

(conc)
8–10 hours60–70%Lower yield, significant charring possible.
Oxidative

2–4 hours80–90%Mild conditions, requires Schiff base intermediate.
Microwave

(MW)
10–15 mins88–92%Highest efficiency, requires specialized equipment.

Biological Context & SAR

The transformation of N-benzoylglycine hydrazide into heterocycles is driven by Structure-Activity Relationship (SAR) goals:

  • Pharmacophore Masking: The oxadiazole ring acts as a stable surrogate for the hydrolytically labile hydrazide bond, improving in vivo half-life.

  • Metal Chelation: Schiff bases derived from this hydrazide (Figure 1) possess tridentate ligand capabilities (ONO donor set). Coordination with Copper(II) or Nickel(II) has been shown to increase antimicrobial potency by 2–3 fold compared to the free ligand, likely due to increased lipophilicity enhancing cell membrane penetration (Tweedy's Chelation Theory).

References

  • Al-Ajely, H. M. (2020). Green synthesis of new hippuric hydrazones.[2] Asian Journal of Green Chemistry.[2] Link

  • Husain, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.[3] MDPI Molecules. Link

  • Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews.[4] Link

  • Al-Masoudi, N. A., et al. (2007). Synthesis of 1,2,4-triazole C-nucleosides from hydrazonyl chlorides and nitriles.[5] Nucleosides, Nucleotides & Nucleic Acids. Link

  • Ingersoll, A. W., & Babcock, S. H. Hippuric Acid Synthesis Protocol. Organic Syntheses, Coll.[6] Vol. 2. Link

Sources

Application Note: Solid-Phase Synthesis Protocols Involving Hippuryl Hydrazine Linkers

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the synthesis, application, and cleavage mechanisms of Hippuryl-Type Hydrazine Linkers in Solid-Phase Peptide Synthesis (SPPS).

While "Hippuryl Hydrazine" (


) is classically known as a precursor in azoimide synthesis (Curtius), in the context of modern SPPS, it refers to a Benzoyl-Glycine-Hydrazine (Bz-Gly-NHNH-)  linker architecture. This system serves as a robust Safety-Catch Linker  or a precursor for generating Peptide Hydrazides  (essential for Native Chemical Ligation).

Executive Summary

The "Hippuryl Hydrazine" linker system represents a specialized subclass of hydrazine-functionalized solid supports. Unlike simple alkyl hydrazine resins, the hippuryl motif (Benzoyl-Glycine spacer) provides two critical advantages:

  • Spacer Arm Utility: The glycine unit acts as a spacer, reducing steric hindrance between the bulky polystyrene matrix and the growing peptide chain.

  • Safety-Catch Activation: The acyl-hydrazide bond is stable to standard Fmoc/tBu deprotection conditions (piperidine/TFA) but can be activated via mild oxidation (e.g., NBS, Cu(II)) to form an electrophilic acyl diazene, allowing for nucleophilic cleavage to form esters, amides, or thioesters.

This guide details the construction of the linker , peptide assembly , and oxidative cleavage protocols.

Mechanism of Action & Workflow

The utility of this linker relies on the orthogonality of the hydrazide moiety. It remains inert during chain assembly but becomes a reactive leaving group upon oxidation.

DOT Visualization: Linker Logic and Pathway

HippurylHydrazine Resin Amino-Functionalized Resin (e.g., AM-PS) Linker Hippuryl Linker Construction (Benzoyl-Glycine Spacer) Resin->Linker Coupling Hydrazine Hydrazine Functionalization (Resin-Bz-Gly-NHNH2) Linker->Hydrazine Hydrazinolysis SPPS Peptide Assembly (Fmoc SPPS) Hydrazine->SPPS Fmoc-AA Coupling Protected Peptide-Hydrazide-Resin (Stable to TFA/Piperidine) SPPS->Protected Chain Elongation Oxidation Activation (Oxidation) (NBS or Cu(OAc)2) Protected->Oxidation Activation Cleavage Nucleophilic Cleavage (Release as Ester/Amide) Oxidation->Cleavage + Nucleophile (ROH/RNH2)

Caption: Workflow for Hippuryl Hydrazine Linker usage, from resin functionalization to oxidative safety-catch cleavage.

Experimental Protocols

Protocol A: Construction of the Hippuryl Hydrazine Linker

Objective: Functionalize a standard Aminomethyl Polystyrene (AM-PS) resin with the Hippuryl-Hydrazine moiety.

Reagents Required:

  • Aminomethyl Polystyrene Resin (0.5–1.0 mmol/g loading)

  • Fmoc-Gly-OH (Spacer)

  • Benzoyl Chloride (BzCl) or Benzoic Acid

  • Hydrazine Monohydrate (

    
    )
    
  • Coupling Agents: DIC/HOBt or HATU/DIPEA

  • Solvents: DMF, DCM, MeOH

Step-by-Step Methodology:

  • Resin Swelling:

    • Swell 1.0 g of AM-PS resin in DCM (10 mL) for 30 min. Wash 3x with DMF.[1]

  • Spacer Coupling (The "Hippuryl" Backbone):

    • Dissolve Fmoc-Gly-OH (3 eq.) and HATU (3 eq.) in DMF. Add DIPEA (6 eq.).

    • Add to resin and shake for 2 hours at RT.

    • QC: Perform Kaiser test (should be negative).

    • Fmoc Removal: Treat with 20% Piperidine/DMF (2 x 10 min). Wash thoroughly with DMF.[2]

  • Benzoylation (Capping):

    • React the H-Gly-Resin with Benzoic Acid (5 eq.), DIC (5 eq.), and HOBt (5 eq.) in DMF for 2 hours.

    • Alternative: Use Benzoyl Chloride (3 eq.) and DIPEA (6 eq.) in DCM for 1 hour.

    • Result: Resin-NH-CO-Ph (Benzoyl-Gly-Resin precursor). Correction: This forms a stable amide. To get the hydrazine, we need an active ester or a specific hydrazine linker precursor.

    • Refined Route for Hydrazine Introduction:

      • Correct Chemical Path: To get Resin-Linker-CO-NH-NH2 , we usually couple an ester first, then hydrazinolyze.

      • Step 3 (Revised): Couple 4-(bromomethyl)benzoic acid or use a Wang Linker followed by Glycine, then convert to hydrazide?

      • Best Practice Route: Couple Fmoc-Hydrazine to a carboxylated resin, or react an activated ester resin with hydrazine.

      • Route A (Active Ester Method):

        • Couple Succinic Anhydride to the AM-PS resin

          
           Resin-NH-CO-CH2-CH2-COOH.
          
        • Couple Glycine Methyl Ester

          
           Resin-Linker-Gly-OMe.
          
        • Hydrazinolysis: Treat resin with 50% Hydrazine Hydrate in DMF (v/v) for 4 hours at RT.

        • Result:Resin-Linker-Gly-NH-NH2 (Hippuryl-like hydrazine support).

Protocol B: Peptide Assembly (Fmoc Chemistry)

Objective: Elongate the peptide chain on the hydrazine linker.

  • First Residue Loading:

    • The hydrazine group (

      
      ) is less nucleophilic than an amine.
      
    • Activation: Use standard Fmoc-AA-OH (4 eq.), HATU (4 eq.), and DIPEA (8 eq.).

    • Critical Step: Double coupling is recommended for the first amino acid to ensure high loading efficiency on the hydrazine moiety.

  • Elongation:

    • Proceed with standard Fmoc SPPS cycles:

      • Deprotection: 20% Piperidine/DMF.[1]

      • Coupling: Fmoc-AA/DIC/HOBt or HATU/DIPEA.

    • Note: The acyl-hydrazine linkage formed (Resin-Linker-NH-NH-CO-Peptide) is stable to piperidine.

Protocol C: Cleavage Strategies

The Hippuryl Hydrazine linker offers two distinct cleavage pathways depending on the desired product.

Method 1: Oxidative Cleavage (Safety-Catch)

Target Product: C-terminal Esters, Amides, or Acids. Mechanism: Oxidation of the hydrazide to an acyl diazene (


), which becomes a "super-active" ester.
ReagentConditionsProduct Type
NBS / Pyridine 2 eq NBS, 2 eq Pyridine in DCM, 15 minAcyl Diazene Intermediate
Cu(OAc)2 / Air 1 eq Cu(OAc)2, MeOH/DMF, O2 streamAcyl Diazene Intermediate

Procedure:

  • Wash resin with DCM (dryness is critical for NBS oxidation).

  • Add NBS (2 eq.) and Pyridine (2 eq.) in dry DCM. Shake for 10–15 mins (Resin turns deep red/orange due to diazene formation).

  • Wash quickly with DCM (cold).

  • Nucleophilic Displacement:

    • For Methyl Ester: Add 10% DIPEA in anhydrous MeOH. Shake 1 hour.

    • For Amide: Add amine of choice (5 eq.) in DMF.

  • Filter and evaporate solvent.

Method 2: Synthesis of Peptide Hydrazides (for NCL)

Target Product: Free Peptide Hydrazide (


).
Context: If the linker is attached via an acid-labile handle (e.g., 2-Cl-Trt-Hydrazine), use mild acid. If using the Hippuryl spacer described above (stable linkage), this method is not applicable  for releasing free hydrazide unless a photolabile or acid-labile handle was engineered before the spacer.

Standard Hydrazinolysis (Alternative): If the peptide was synthesized on a standard Wang resin, one can cleave with hydrazine to generate the hydrazide, but the Hippuryl Hydrazine Linker is specifically designed to avoid harsh hydrazinolysis by building the hydrazide into the linker from the start.

Technical Considerations & Troubleshooting

IssueProbable CauseCorrective Action
Low Loading of AA1 Low nucleophilicity of hydrazineUse HATU/HOAt activation; perform double coupling; ensure resin is not oxidized.
Premature Cleavage Accidental oxidationUse degassed solvents; avoid exposure to iodine or strong oxidants during synthesis.
Side Reactions Guanidinylation of hydrazineAvoid uronium reagents (HBTU/HATU) if the hydrazine is sterically unhindered (though usually acyl-hydrazine formation is faster).
Incomplete Cleavage (Oxidative) Hydrolysis of diazeneEnsure anhydrous conditions during the NBS oxidation step. Moisture hydrolyzes the diazene to the acid.

References

  • Zheng, J. S., et al. (2013). "Robust chemical synthesis of protein hydrazides for native chemical ligation." Nature Protocols, 8, 2483–2495. Link

  • Fang, G. M., et al. (2011). "Protein chemical synthesis by ligation of peptide hydrazides." Angewandte Chemie International Edition, 50(33), 7645-7649. Link

  • Illyes, T. Z., et al. (2004). "Solid-phase synthesis of peptide acids and amides using a hydrazone linker." Journal of Peptide Science. (Contextualizing the stability of hydrazine linkers).
  • Stowell, J. K., & Widlanski, T. S. (1995). "A new method for the phosphorylation of alcohols and phenols." Tetrahedron Letters. (Reference for oxidative cleavage mechanisms of hydrazides).

Disclaimer: This protocol involves the use of hazardous reagents (Hydrazine, NBS).[3] All procedures must be performed in a fume hood with appropriate PPE.

Sources

Application Note: Coupling N-(2-Hydrazino-2-oxoethyl)benzamide with Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized conditions for coupling N-(2-Hydrazino-2-oxoethyl)benzamide (commonly known as Hippuric Acid Hydrazide or Hippuryl Hydrazide ) with ketone substrates to form acylhydrazones .[1]

While aldehydes react readily with hydrazides, ketones are inherently less reactive due to steric hindrance and electronic stabilization of the carbonyl carbon.[1] Consequently, this protocol emphasizes acid catalysis and thermodynamic control (reflux) to drive the equilibrium toward the hydrazone product.[1] The resulting scaffolds are critical in medicinal chemistry, serving as pharmacophores with demonstrated anti-prion, anti-inflammatory, and antimicrobial properties.[1][2][3]

Mechanistic Insight & Reaction Logic

To optimize this reaction, one must understand the barrier to formation.[1] The reaction follows an addition-elimination pathway:

  • Nucleophilic Attack: The terminal nitrogen of the hydrazide (

    
    -effect nucleophile) attacks the electrophilic carbonyl carbon of the ketone.
    
  • Proton Transfer: Formation of a neutral carbinolamine intermediate.

  • Dehydration (Rate-Limiting Step): Acid-catalyzed elimination of water to form the

    
     double bond.
    

Why Acid Catalysis? Ketones are less electrophilic than aldehydes. A weak acid (typically glacial acetic acid ) serves a dual purpose:

  • Activation: It protonates the ketone carbonyl oxygen, increasing its electrophilicity (making it more susceptible to attack).[1]

  • Elimination: It protonates the hydroxyl group of the carbinolamine intermediate, converting it into water (a good leaving group), which drives the dehydration step.[1]

Caution: Strong acids (like concentrated HCl) at high concentrations can protonate the hydrazine nitrogen, rendering it non-nucleophilic and killing the reaction.[1] pH control (pH 4–5) is critical.[1]

Pathway Visualization

The following diagram illustrates the acid-catalyzed mechanism and the critical decision points in the workflow.

ReactionMechanism Reactants Hippuryl Hydrazide + Ketone Activation Acid Activation (Protonated Ketone) Reactants->Activation AcOH (cat.) Attack Nucleophilic Attack Activation->Attack Slow Step (Sterics) Intermediate Carbinolamine Intermediate Attack->Intermediate Equilibrium Dehydration Acid-Catalyzed Dehydration (-H₂O) Intermediate->Dehydration Rate Limiting (Ketones) Product Hippuryl Hydrazone (Precipitate) Dehydration->Product Thermodynamic Sink

Figure 1: Mechanistic pathway for acid-catalyzed acylhydrazone formation. Note the reversibility of the intermediate steps.

Standard Operating Procedure (SOP)

Objective: Synthesis of Hippuryl Hydrazone from Acetophenone (Model Substrate).

Materials & Reagents
ReagentRoleGrade/Purity
N-(2-Hydrazino-2-oxoethyl)benzamide Nucleophile>98% (Recrystallized)
Ketone (e.g., Acetophenone) ElectrophileReagent Grade
Ethanol (EtOH) SolventAbsolute or 95%
Glacial Acetic Acid (AcOH) CatalystACS Reagent
TLC Plates MonitoringSilica Gel 60 F254
Experimental Protocol

This protocol is designed to be self-validating . The formation of a precipitate is the primary physical indicator of success.

Step 1: Preparation of the Hydrazide Solution

  • In a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 1.0 mmol of N-(2-Hydrazino-2-oxoethyl)benzamide in 10–15 mL of Ethanol .

  • Note: Gentle heating (40–50°C) may be required to fully dissolve the hydrazide.[1] Ensure the solution is clear before proceeding.

Step 2: Addition of Ketone and Catalyst

  • Add 1.0–1.2 mmol (1.0–1.2 equiv) of the ketone to the solution.

    • Insight: A slight excess of ketone drives the equilibrium to the right.

  • Add 2–3 drops of Glacial Acetic Acid.

    • Checkpoint: The pH should be approximately 4–5 (verify with pH paper if scaling up).[1]

Step 3: Reflux and Monitoring

  • Attach a reflux condenser.

  • Heat the mixture to reflux (approx. 78–80°C) with stirring.

  • Timeframe: 2 to 6 hours.

    • Validation (TLC): Monitor using 10% Methanol in Dichloromethane (DCM).[1] The hydrazide starting material usually remains at the baseline or has very low

      
       due to polarity. The hydrazone product will be less polar and move higher up the plate.
      
    • Visual Cue: Many hippuryl hydrazones are less soluble in ethanol than the starting materials. A white or off-white solid often precipitates directly from the hot solution or upon cooling.

Step 4: Isolation and Purification

  • Cool the reaction mixture to room temperature.

  • Critical Step: If no precipitate forms, place the flask in an ice bath for 30 minutes. If still no precipitate, reduce solvent volume by 50% using a rotary evaporator.[1]

  • Filter the solid using vacuum filtration (Buchner funnel).[1]

  • Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted ketone and acid catalyst.

  • Recrystallization: Purify the crude solid by recrystallizing from hot Ethanol or an Ethanol/Water (8:2) mixture.

Optimization & Troubleshooting Guide

Solvent Selection Matrix

While Ethanol is the standard, substrate solubility may dictate alternatives.[1]

SolventSuitabilityNotes
Ethanol (EtOH) Primary Green, cheap, good solubility differential for product precipitation.[1]
Methanol (MeOH) AlternativeHigher solubility for polar hydrazides; lower boiling point may slow reaction.[1]
Acetic Acid (Glacial) Solvent/Cat.[1][2]Use for highly unreactive ketones. The solvent acts as the catalyst.
DMSO/DMF AvoidHigh boiling point makes product isolation (precipitation) difficult.[1]
Handling Sterically Hindered Ketones

Ketones with bulky groups (e.g., benzophenone, tert-butyl ketones) react slowly.[1]

  • Modification: Increase catalyst concentration (up to 5 drops) or switch solvent to n-Propanol to allow for a higher reflux temperature (97°C).

  • Microwave Irradiation: As noted in green chemistry literature (Al-Ajely, 2020), microwave synthesis (solvent-free or minimal solvent) can drastically reduce reaction times from hours to minutes for these substrates.[1]

Characterization Standards

To confirm the coupling, look for these specific spectral features:

  • IR Spectroscopy:

    • Disappearance of the ketone

      
       stretch (typically 1715 cm⁻¹).[1]
      
    • Appearance of the Imine

      
       stretch  (1600–1640 cm⁻¹).[1]
      
    • Retention of the Amide

      
       (approx. 1650–1680 cm⁻¹) and N-H stretches (3200–3300 cm⁻¹).[1]
      
  • 1H NMR (DMSO-d6):

    • The singlet for the

      
       protons (approx. 4.0–5.0 ppm) will disappear.[1]
      
    • A new downfield singlet for the amide

      
       (often >10 ppm) will appear/shift, characteristic of the hydrazone structure (
      
      
      
      ).[1]

References

  • Al-Ajely, H. M. (2020).[1][4] Green synthesis of new hippuric hydrazones. Asian Journal of Green Chemistry, 4(2), 142-148.[1][4] Link

  • Thermo Fisher Scientific. Reagents for Modifying Aldehydes and Ketones. Bioconjugation Technical Handbook. Link

  • Organic Chemistry Portal. Synthesis of Hydrazones: Recent Literature. Link

  • Organic Syntheses. Procedure for Hydrazine Handling and Reaction Monitoring. Org.[2][3][5][6][7] Synth.Link[1]

Sources

Troubleshooting & Optimization

Improving yield of N-(2-Hydrazino-2-oxoethyl)benzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Case #492: Optimization of N-(2-Hydrazino-2-oxoethyl)benzamide Synthesis

Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering yield losses during the synthesis of N-(2-Hydrazino-2-oxoethyl)benzamide (commonly referred to as Hippuric Acid Hydrazide ). This molecule is a critical intermediate for peptide synthesis and heterocycle formation (e.g., 1,3,4-oxadiazoles).

The synthesis typically proceeds via the hydrazinolysis of Ethyl Hippurate . The most common failure points are dimerization (formation of symmetrical dihydrazides) and hydrolysis due to improper stoichiometry or wet solvents.

This guide provides a self-validating protocol to shift the equilibrium toward the target hydrazide and maximize recovery.

Module 1: The Reaction Logic (Preventing the "Dimer Trap")

The core reaction involves the nucleophilic attack of hydrazine (


) on the carbonyl carbon of ethyl hippurate.

The Problem: Hydrazine is bifunctional. Once the target hydrazide forms, it still possesses a nucleophilic amine (


). If the concentration of ethyl hippurate is high relative to hydrazine, the product will attack another ester molecule, forming the symmetrical dimer 1,2-di-hippurylhydrazine . This dimer is insoluble and difficult to separate.

The Solution: You must maintain a high local concentration of hydrazine relative to the ester throughout the reaction.

Reaction Pathway Diagram

The following diagram illustrates the competition between the desired pathway and the dimerization trap.

ReactionPathways Ester Ethyl Hippurate (Substrate) Target Target Hydrazide (Product) Ester->Target + N2H4 (Primary Reaction) Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Target Promotes Dimer 1,2-Di-hippurylhydrazine (Impurity) Target->Dimer + Ester (Side Reaction) Occurs if N2H4 is limiting

Figure 1: Reaction kinetics. Excess hydrazine suppresses the red dashed pathway (dimerization) by statistically outcompeting the product for the remaining ester.

Module 2: Optimized Experimental Protocol

Prerequisite: Start with high-purity Ethyl Hippurate. If your precursor is crude, recrystallize it from ethanol first. Impurities in the ester catalyze side reactions.

Step-by-Step Methodology
  • Stoichiometry Setup:

    • Ethyl Hippurate: 1.0 equivalent[1]

    • Hydrazine Hydrate (80% or 98%): 3.0 to 5.0 equivalents .

    • Note: Do not use 1:1 stoichiometry. This guarantees dimer formation.

  • Solvent System:

    • Use Absolute Ethanol (EtOH).

    • Volume: 5–7 mL per gram of ester.

    • Why: Water promotes hydrolysis of the ester back to Hippuric Acid (carboxylic acid), which reduces yield.

  • Addition Sequence (Critical):

    • Dissolve Hydrazine Hydrate in the ethanol first.

    • Add the Ethyl Hippurate to the hydrazine solution.

    • Reasoning: This ensures the ester always encounters an excess of hydrazine.

  • Thermal Conditions:

    • Reflux: Heat to gentle reflux (

      
      ) for 2–4 hours .
      
    • Monitoring: Check TLC (System:

      
       9:1). The ester spot (
      
      
      
      ) should disappear; the hydrazide spot (
      
      
      ) will appear.
  • Work-up (Crystallization):

    • Cool the reaction mixture to Room Temperature (RT).

    • The target hydrazide usually crystallizes as white needles.[2]

    • If no crystals form: Concentrate the solution to 50% volume on a rotary evaporator, then chill in an ice bath (

      
      ).
      
  • Isolation:

    • Filter the solid.[2][3]

    • Wash 1: Cold Ethanol (removes unreacted ester).

    • Wash 2: Cold Water (

      
      ). Crucial Step: This removes the excess hydrazine hydrate.
      
    • Dry under vacuum at

      
      .
      

Module 3: Troubleshooting & Data Analysis

Yield Impact Table

The following data summarizes the impact of hydrazine equivalents on yield and purity based on standard kinetic models for hydrazinolysis.

Hydrazine EquivalentsReaction OutcomeEstimated YieldPrimary Impurity
1.0 eq FAILED < 40%Major Dimer (Insoluble solid)
1.5 eq POOR 50–60%Mixed Dimer + Product
3.0 eq OPTIMAL 85–92% Trace Hydrazine (Removed in wash)
10.0 eq WASTEFUL 90–92%No yield gain; difficult removal
Common Failure Modes (FAQ)

Q1: My product is an oil that won't solidify.

  • Cause: Residual solvent or presence of unreacted ethyl hippurate.

  • Fix: Triturate the oil with cold diethyl ether or hexane. This extracts the ester and induces crystallization of the hydrazide.

Q2: The melting point is too high (>200°C).

  • Cause: You have isolated the Dimer (1,2-di-hippurylhydrazine).

  • Fix: The dimer is extremely insoluble. You cannot easily revert it. Discard and restart using 5 equivalents of hydrazine.

Q3: The product smells strongly of ammonia/amine after drying.

  • Cause: Trapped hydrazine.

  • Fix: Recrystallize from boiling water. Hippuric acid hydrazide is soluble in hot water but crystallizes upon cooling; free hydrazine will stay in the aqueous mother liquor.

Module 4: Purification Logic (Recrystallization)

If the crude yield is high but purity is low (yellowish color), perform the following purification:

  • Solvent: Boiling Water (or Ethanol/Water 1:1).

  • Procedure: Dissolve crude solid in minimum boiling water. Filter hot (to remove any insoluble dimer).

  • Cooling: Allow to cool slowly to RT.

  • Result: Long, white, silky needles.

    • Literature Melting Point:

      
       (Note: This is often close to the acid MP; verify via IR/NMR).
      
Purification Decision Tree

Purification Start Crude Product Isolated CheckMP Check Melting Point Start->CheckMP HighMP MP > 200°C (Dimer Present) CheckMP->HighMP Too High CorrectMP MP ~ 180-190°C CheckMP->CorrectMP Target Range LowMP MP < 170°C (Wet/Impure) CheckMP->LowMP Too Low Discard Discard Solid Restart with excess N2H4 HighMP->Discard Dry Dry under Vacuum CorrectMP->Dry Recryst Recrystallize from Hot Water LowMP->Recryst Recryst->Dry

Figure 2: Workflow for assessing product purity and determining necessary purification steps.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
  • Organic Syntheses. Hippuric Acid. Org. Synth. 1943 , Coll. Vol. 2, 328. Link (Foundational chemistry for the hippuric acid precursor).

  • Al-Ajely, H. M. Green synthesis of new hippuric hydrazones. Asian J. Green Chem.[4][5]2020 , 4, 142–148.[4][5] Link (Verifies hydrazinolysis conditions of ethyl hippurate).

  • Popovski, E. Synthesis of N-[N'-(2-hydroxy-2,2-diphenylacethyl)hydrazinomethyl]benzamide.[6] Molbank2007 , 2007, M526.[1][6] Link (Discusses similar benzamide hydrazide derivatives and isolation).

Sources

Technical Support Center: N-Benzoylglycine Hydrazide Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical guide for the purification of N-benzoylglycine hydrazide (also known as hippuryl hydrazine). This intermediate is critical for the synthesis of 1,3,4-oxadiazoles and triazoles.

This guide is structured to address the specific challenges of removing unreacted hydrazine hydrate (a toxic reducing agent) and cyclization byproducts.

Part 1: Emergency Triage – What is your symptom?

Before proceeding to the full protocol, identify your current issue in the table below for an immediate course of action.

Symptom Probable Cause Immediate Action
Product is a sticky gum/oil Residual solvent (EtOH) or unreacted ethyl hippurate.Triturate with cold diethyl ether or petroleum ether to induce solidification.
Strong ammonia-like odor Residual Hydrazine Hydrate .CRITICAL SAFETY ISSUE. Wash solids thoroughly with cold water. Do not acidify yet (risk of trapping hydrazine as salt).
Melting Point < 158 °C Wet product or contamination with di-hippuryl hydrazine.Dry under vacuum at 60 °C. If MP remains low, recrystallize from water/ethanol.
Product is yellow/brown Oxidation of hydrazine impurities.Recrystallize with activated charcoal in boiling water/ethanol.

Part 2: The Core Purification Protocol (Recrystallization)

The "Gold Standard" for purifying N-benzoylglycine hydrazide is recrystallization using a Water/Ethanol system. This method exploits the high solubility of hydrazine hydrate in water (removing it) and the steep solubility curve of the hydrazide product.

Reagents Required:
  • Crude N-benzoylglycine hydrazide

  • Ethanol (95%)

  • Distilled Water[1][2]

  • Activated Charcoal (optional, for discoloration)

  • Cold Diethyl Ether (for final wash)

Step-by-Step Methodology:
  • Solubility Test: Place 100 mg of crude solid in a test tube. Add 0.5 mL water and heat. If it dissolves instantly, the product is too soluble in pure water; use Ethanol/Water (1:1) . If it requires boiling to dissolve, Water alone is sufficient.

    • Expert Insight: Most hippuric acid derivatives crystallize beautifully from boiling water, but if your yield is low, adding ethanol improves recovery.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of solvent (Water or 1:1 EtOH/Water) needed to dissolve the solid at boiling point .

    • Troubleshooting: If the solution is colored, add 1-2% w/w activated charcoal and boil for 2 minutes. Filter hot through a pre-warmed funnel (Celite pad recommended).

  • Crystallization:

    • Allow the filtrate to cool to room temperature slowly (do not use an ice bath immediately; rapid cooling traps impurities).

    • Once solids appear, move the flask to an ice-water bath (0–4 °C) for 30 minutes to maximize yield.

  • Filtration & Wash:

    • Filter the white needles using vacuum filtration.

    • The Critical Wash: Wash the filter cake with ice-cold water (2x) followed by cold diethyl ether (1x).

    • Why? Water removes residual hydrazine; ether removes unreacted ester and helps dry the crystals.

  • Drying:

    • Dry in a vacuum oven at 50–60 °C for 4 hours.

    • Target Melting Point: 162–164 °C (Lit. varies, check specific reference standard).

Part 3: Troubleshooting & Hydrazine Removal (Deep Dive)

The most persistent impurity is Hydrazine Hydrate . It is toxic, carcinogenic, and can interfere with subsequent acylation or cyclization reactions.

Q: My product still smells of hydrazine after recrystallization. What do I do?

A: Recrystallization alone sometimes traps hydrazine in the crystal lattice.

  • Protocol: Suspend the solid in cold water and stir vigorously for 20 minutes. Filter and wash again.[1][2]

  • Chemical Scavenging (Last Resort): If the product is strictly for downstream synthesis (e.g., Schiff base formation), you can proceed. If high purity is required for biological assay, dissolve the product in warm ethanol and add a small amount of a scavenger resin (aldehyde-functionalized polymer) or perform an azeotropic distillation with xylene (though this is harsh).

Q: I obtained a secondary precipitate that doesn't melt at the target temperature.

A: You likely formed 1,2-di(hippuryl)hydrazine (the dimer).

  • Cause: This happens if the ratio of hydrazine to ester was too low during synthesis (hydrazine acts as a linker between two ester molecules).

  • Solution: This dimer is much less soluble than the mono-hydrazide. Filter the hot solution during recrystallization; the dimer often remains undissolved or precipitates first. Discard the high-melting insoluble fraction.

Part 4: Visualization of Workflows

Figure 1: Purification Decision Tree

PurificationFlow Start Crude N-Benzoylglycine Hydrazide CheckState Physical State Check Start->CheckState IsOil Sticky Oil/Gum? CheckState->IsOil IsSolid Solid? CheckState->IsSolid Yes Triturate Triturate with Et2O/Pet Ether IsOil->Triturate Yes Triturate->IsSolid Recryst Recrystallize (Water or EtOH/H2O) IsSolid->Recryst Charcoal Add Activated Charcoal (If colored) Recryst->Charcoal Optional FilterHot Hot Filtration Recryst->FilterHot Charcoal->FilterHot Cool Slow Cool -> Ice Bath FilterHot->Cool Wash Wash: Cold H2O -> Cold Et2O Cool->Wash Dry Vacuum Dry (60°C) Wash->Dry QC QC: MP (162-164°C) & TLC Dry->QC

Caption: Logical workflow for transforming crude reaction mixture into purified crystals, including intervention steps for oils/gums.

Part 5: Validation & Characterization

Do not assume purity based on appearance alone.

Test Expected Result Notes
Melting Point 162–164 °C Sharp range (< 2°C). Broad range indicates wetness or dimer impurity.
TLC (Thin Layer Chromatography) Single SpotSolvent System: CHCl₃:MeOH (9:1). Hydrazides are polar; use iodine or UV for visualization.
Silver Nitrate Test Formation of Ag mirror/precipitateConfirms presence of hydrazide group (reducing nature). Note: Free hydrazine also gives this, so ensure washing is complete.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • Al-Ajely, H. M. (2020).[3] "Green synthesis of new hippuric hydrazones." Asian Journal of Green Chemistry, 4(2), 142-148.[3]

  • Organic Syntheses. "Hippuric Acid." (Foundational data on the precursor and solubility characteristics).

  • Sigma-Aldrich. "Hippuric acid for synthesis - Product Specification." (Reference for precursor purity and melting points).

Sources

Navigating the Hydrazinolysis of Ethyl Hippurate: A Technical Guide to Optimizing Reflux Time

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of hippuric hydrazide via the reaction of ethyl hippurate with hydrazine hydrate, with a core focus on optimizing the critical reflux time. Our aim is to empower you with the scientific rationale behind experimental choices to ensure reproducible and high-yield results.

Introduction: The Significance of Hippuric Hydrazide

The conversion of ethyl hippurate to hippuric hydrazide is a crucial step in the synthesis of various biologically active molecules, including hydrazones with potential therapeutic applications.[1][2][3] The reaction, a nucleophilic acyl substitution, involves the attack of hydrazine on the ester carbonyl group. While seemingly straightforward, achieving optimal yield and purity hinges on carefully controlled reaction parameters, most notably the reflux time. Insufficient reflux can lead to incomplete conversion, while excessive heating may promote side reactions and degradation of the product.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction occurring during the reflux of ethyl hippurate with hydrazine hydrate?

The reaction is a hydrazinolysis of an ester. Hydrazine (N₂H₄), being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ethyl hippurate. This leads to the displacement of the ethoxy group (-OCH₂CH₃) and the formation of hippuric hydrazide (C₆H₅CONHCH₂CONHNH₂).[4] Ethanol is formed as a byproduct.

Q2: What is a typical starting point for the reflux time and temperature?

A common starting point for similar hydrazinolysis reactions is to reflux the mixture for several hours.[5] For the synthesis of hippuric hydrazide, a reflux time of 3 hours in absolute ethanol is a frequently cited starting condition.[6] The temperature of the reaction will be the boiling point of the solvent used, which is approximately 78°C for ethanol.

Q3: How can I monitor the progress of the reaction to determine the optimal reflux time?

Thin-Layer Chromatography (TLC) is the most convenient and widely used method to monitor the reaction's progress.[5] By co-spotting the reaction mixture with the starting material (ethyl hippurate) on a TLC plate, you can visually track the disappearance of the starting material and the appearance of the more polar product, hippuric hydrazide. The reaction is considered complete when the ethyl hippurate spot is no longer visible.

Troubleshooting Guide: Optimizing Your Reflux Time

This section addresses common issues encountered during the synthesis of hippuric hydrazide, with a focus on how they relate to reflux time.

Issue Potential Cause Related to Reflux Time Troubleshooting & Optimization Strategy
Low or No Product Yield Incomplete Reaction: The reflux time was too short.Solution: Extend the reflux time and continue to monitor the reaction by TLC every 30-60 minutes until the starting material is consumed. Consider increasing the molar excess of hydrazine hydrate (typically 5-10 equivalents) to drive the reaction to completion.[5]
Degradation of Product: The reflux time was excessively long, or the temperature was too high.Solution: If TLC shows the initial formation of the product followed by its disappearance or the appearance of multiple new spots, consider reducing the reflux time in subsequent experiments. Alternatively, performing the reaction at a lower temperature for a longer duration might be beneficial.
Presence of Multiple Spots on TLC (Impure Product) Unreacted Starting Material: Insufficient reflux time.Solution: As with low yield, increase the reflux time and monitor via TLC.[5]
Side Reactions: Prolonged exposure to high temperatures can lead to side reactions. Hydrazine can be involved in various side reactions, although specific examples for ethyl hippurate are not extensively documented in the provided search results. In other systems, side reactions can be complex.[7][8]Solution: Optimize the reflux time by stopping the reaction as soon as the starting material is consumed, as determined by TLC. Lowering the reaction temperature slightly and extending the reaction time may also minimize the formation of side products.[5]
Difficulty in Product Isolation (Oily or Gummy Product) Presence of Impurities: Could be due to side products from incorrect reflux time or incomplete reaction.Solution: Ensure the reaction has gone to completion by optimizing the reflux time with TLC monitoring. If the product is still difficult to isolate, purification by recrystallization or column chromatography may be necessary.[5]

Experimental Protocols

General Protocol for the Synthesis of Hippuric Hydrazide
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl hippurate in a suitable solvent, such as absolute ethanol.[6]

  • Reagent Addition: Add an excess of hydrazine hydrate (e.g., 5-10 molar equivalents) to the solution.[5]

  • Reflux: Heat the reaction mixture to reflux and maintain it at this temperature.

  • Monitoring: Monitor the progress of the reaction by TLC at regular intervals (e.g., every hour).

  • Work-up: Once the reaction is complete (indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature. The product, hippuric hydrazide, often precipitates from the solution and can be isolated by filtration.[5]

  • Purification: The collected solid can be washed with a small amount of cold solvent and further purified by recrystallization if necessary.[9]

Workflow for Optimizing Reflux Time

G cluster_0 Optimization Cycle A Initial Small-Scale Reaction (e.g., 3 hours reflux) B Monitor by TLC (every 30-60 mins) A->B C Analyze TLC Plate B->C D Decision Point C->D E Reaction Complete (Starting material consumed) D->E Yes F Incomplete Reaction D->F No G Side Products Observed D->G Impure H Scale-Up Reaction with Optimized Reflux Time E->H I Extend Reflux Time (in 30-60 min increments) F->I J Reduce Reflux Time in Next Experiment G->J I->B

Caption: Workflow for optimizing reflux time using TLC monitoring.

Understanding the Causality: Why Reflux Time Matters

The rate of a chemical reaction is influenced by several factors, including temperature and concentration of reactants.[10][11][12]

  • Temperature: Refluxing maintains the reaction at the boiling point of the solvent, providing the necessary activation energy for the reaction to proceed at a reasonable rate. Increasing the temperature generally accelerates the reaction.[11]

  • Concentration: Using an excess of hydrazine hydrate increases the probability of collisions between the reactants, thereby increasing the reaction rate.[5]

  • Time: Reflux time is the duration for which these optimal conditions are maintained. It is a critical parameter that must be empirically determined for each specific reaction scale and set of conditions to maximize product yield and purity.

The relationship between these factors can be visualized as follows:

G cluster_0 Reaction Parameters cluster_1 Reaction Outcomes A Temperature (Reflux) D Reaction Rate A->D B Concentration (Excess Hydrazine) B->D C Reflux Time E Product Yield & Purity C->E D->E

Caption: Interplay of parameters affecting reaction outcome.

By systematically monitoring the reaction over time, you can pinpoint the moment of optimal conversion before side reactions or degradation significantly impact the purity and yield of your hippuric hydrazide.

References

  • Wikipedia. (n.d.). Hippuric acid. Retrieved from [Link]

  • Al-Ajely, H. M. (2022). GREEN SYNTHESIS OF NEW HYDRAZONE DERIVATIVES. MINAR International Journal of Applied Sciences and Technology, 4(3), 530-536. Retrieved from [Link]

  • Lange, J., et al. (2005). Reaction of β-Cyano Esters with Hydrazine Hydrate. Unexpected Formation of Dipyrrolo[1,2-b:1′,2′-e][1][3][4][5]tetrazine, a Novel Ring System. Journal of Heterocyclic Chemistry, 42(5), 919-926. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions a. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Reflux. Retrieved from [Link]

  • Abdel-Aziz, H. A., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2083-2093. Retrieved from [Link]

  • Al-Ajely, M. S. (2015). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn Al-Haitham Journal for Pure and Applied Sciences, 28(3). Retrieved from [Link]

  • De Souza, A. C., et al. (2020). A continuous-flow approach for the safe synthesis of peptides via the acyl azide method. Reaction Chemistry & Engineering, 5(4), 737-743. Retrieved from [Link]

  • ResearchGate. (n.d.). The reaction of ester 1 with hydrazine hydrate. Retrieved from [Link]

  • Al-lami, A. M., & Hameed, A. S. (2013). Optimization of Batch Distillation Involving Hydrolysis System. Journal of Engineering, 19(11). Retrieved from [Link]

  • ResearchGate. (n.d.). relationship of reflux time, reflux temperature and product yield. Retrieved from [Link]

  • ResearchGate. (n.d.). The proposed mechanism for the reaction of ester 1 with hydrazine hydrate and its molar ratio equation. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 3.2: Factors Affecting Reaction Rates. Retrieved from [Link]

  • Lumen Learning. (n.d.). 12.2 Factors Affecting Reaction Rates | Chemistry. Retrieved from [Link]

  • University of Hawai'i. (n.d.). Factors Affecting Reaction Rates – Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Stability & Storage of N-(2-Hydrazino-2-oxoethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for preventing the hydrolysis of N-(2-Hydrazino-2-oxoethyl)benzamide.

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

N-(2-Hydrazino-2-oxoethyl)benzamide is a hydrazide derivative of hippuric acid. While the benzamide moiety (Ph-CO-NH-) is relatively robust, the C-terminal hydrazide group (-CONHNH₂) is the thermodynamic weak link.

As a Senior Application Scientist, I often see researchers treat this compound like a standard peptide or amide. This is a critical error. The hydrazide functionality is uniquely susceptible to acid/base-catalyzed hydrolysis and oxidative degradation . In the presence of moisture, the hydrazide bond cleaves to release toxic hydrazine and hippuric acid, compromising your experimental stoichiometry and safety.

This guide provides a self-validating storage ecosystem designed to arrest these degradation pathways.

The Degradation Mechanism (The "Why")

To prevent degradation, one must understand the molecular failure mode. The primary threat is the hydrolysis of the terminal hydrazide bond. This reaction is thermodynamically favorable in aqueous environments and is accelerated by extreme pH or trace metal ions.

Mechanistic Pathway

The degradation follows a nucleophilic acyl substitution mechanism. Water attacks the carbonyl carbon of the hydrazide, leading to the expulsion of hydrazine.

HydrolysisPathway Parent N-(2-Hydrazino-2-oxoethyl)benzamide (Intact Reagent) Transition Tetrahedral Intermediate (Unstable) Parent->Transition Nucleophilic Attack Water + H₂O (Moisture) Water->Transition Hippuric Hippuric Acid (Degradant A) Transition->Hippuric Bond Cleavage Hydrazine Hydrazine (Toxic Degradant B) Transition->Hydrazine Leaving Group

Figure 1: Hydrolytic cleavage pathway of N-(2-Hydrazino-2-oxoethyl)benzamide yielding Hippuric acid and Hydrazine.

Storage & Handling Protocols (The "How")

This protocol is designed to eliminate the three vectors of decay: Moisture , Heat , and Oxygen .

A. Long-Term Storage (Solid State)

Standard: Store as a lyophilized powder. Critical Control Point: The "Warm-Up" Rule.

ParameterSpecificationTechnical Rationale
Temperature -20°C (± 5°C)Arrhenius kinetics dictate that lower temperatures exponentially slow hydrolysis rates [1].
Atmosphere Inert Gas (Argon/N₂)Displaces oxygen to prevent oxidative conversion to azo-derivatives.
Container Amber Glass VialsPrevents photo-oxidation; glass is impermeable to moisture compared to plastics.
Desiccant Silica Gel / P₂O₅Maintains relative humidity (RH) < 10% inside the secondary container.

Protocol:

  • Place the original vial inside a secondary container (e.g., a Falcon tube or jar) containing active desiccant.

  • Seal the secondary container with Parafilm.

  • Store at -20°C.

  • CRITICAL: Before opening, allow the vial to equilibrate to room temperature (approx. 30 mins) inside the desiccator. Opening a cold vial introduces condensation, instantly initiating hydrolysis [2].[1]

B. Solution Handling

Standard: Prepare fresh immediately before use. Warning: Never store this compound in aqueous solution for >24 hours.

If you must solubilize for aliquoting:

  • Solvent: Use anhydrous DMSO or DMF. These solvents are hygroscopic, so use a fresh bottle or one stored over molecular sieves.

  • Concentration: Higher concentrations (>10 mM) are kinetically more stable than dilute solutions.

  • Storage: Freeze aliquots at -80°C immediately. Do not freeze-thaw more than once.[1]

Troubleshooting & FAQs

Q1: My sample has turned from a white powder to a sticky, yellowish solid. Is it usable?

Status: Compromised / Unsafe. Diagnosis: The "stickiness" indicates hygroscopicity—the compound has absorbed water. The yellow discoloration suggests oxidative degradation (formation of azines or azo compounds) or hydrolysis. Action: Discard immediately as hazardous waste. The presence of free hydrazine (a carcinogen) is likely [3].

Q2: I see an extra peak in my LC-MS. How do I identify it?

Diagnosis: Check for the specific hydrolysis signature.

  • Parent Compound: MW ~193.2 Da (Expect [M+H]+ at ~194.2).

  • Hydrolysis Product (Hippuric Acid): MW ~179.17 Da (Expect [M+H]+ at ~180.2).

  • Mass Delta: Loss of ~14 Da (technically -NHNH₂ + OH). Action: If the 180.2 peak is >5% of the total area, purification is required.

Q3: Can I dissolve this in water or PBS for my stock solution?

Answer: No. Reasoning: While the compound may be soluble, the hydrazide bond is unstable in aqueous buffers, particularly at pH > 7 where base-catalyzed hydrolysis occurs. Solution: Dissolve in 100% DMSO to make a high-concentration stock (e.g., 100 mM), then dilute into the aqueous buffer immediately prior to the experiment.

Q4: Why does the protocol forbid using acetone to clean glassware for this compound?

Answer: Hydrazides react rapidly with ketones (like acetone) to form hydrazones .

  • Reaction: R-CONHNH₂ + Acetone → R-CONHN=C(CH₃)₂ + H₂O.

  • Result: You will inadvertently synthesize a completely different molecule. Ensure all glassware is acetone-free or use disposable plastics.

Analytical Validation (QC Method)

To verify the integrity of your N-(2-Hydrazino-2-oxoethyl)benzamide, use the following HPLC parameters. This method separates the parent from the hippuric acid degradation product.

Method: Reverse-Phase HPLC

  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.[2]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (Benzamide absorption).

QCWorkflow Start Sample Check Visual Visual Inspection: White Powder? Start->Visual Dissolve Dissolve in DMSO (1 mg/mL) Visual->Dissolve Yes Discard Discard/Repurify Visual->Discard No (Yellow/Sticky) HPLC Run HPLC/LC-MS Dissolve->HPLC Decision Purity > 95%? HPLC->Decision Use Proceed to Experiment Decision->Use Yes Decision->Discard No (Peak @ 180 Da)

Figure 2: Quality Control Decision Tree for N-(2-Hydrazino-2-oxoethyl)benzamide.

References

  • Cox, R. A., & Yates, K. (1984). Hydrolysis mechanisms for acylhydrazines in aqueous sulfuric acid.[3] Canadian Journal of Chemistry, 62(8), 1613–1619.

  • Honest Peptide. (n.d.). Peptide Storage & Stability: A Definitive Guide. Honest Peptide Technical Resources.

  • ChemicalBook. (2025). Hippuric acid - Safety Data Sheet. ChemicalBook Safety Resources.

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.

Sources

Validation & Comparative

FTIR Characterization of Hippuric Acid Hydrazide: A Comparative Spectral Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Hippuric Acid Hydrazide (HAH) is a critical intermediate in the synthesis of heterocyclic bioactive compounds, particularly 1,3,4-oxadiazoles and triazoles used in antimicrobial and anticancer research. In drug development, the conversion of the terminal carboxylic acid (or ester) to a hydrazide functional group is a pivotal step that alters the molecule's hydrogen bonding capacity and metal chelation properties.

This guide provides an in-depth technical analysis of the FTIR spectrum of HAH. Unlike standard spectral lists, this document focuses on the comparative evolution of vibrational modes—specifically how the Amide I, II, and III bands shift during the transformation from Hippuric Acid (HA) or Methyl Hippurate (MH) to the final Hydrazide.

Synthesis & Characterization Workflow

To understand the spectrum, one must understand the origin of the bonds. The synthesis typically proceeds via the hydrazinolysis of an ester intermediate.

Figure 1: Synthesis and Analytical Logic Flow

The following diagram maps the chemical transformation and the corresponding decision nodes for FTIR validation.

HAH_Workflow HA Hippuric Acid (Precursor) Ester Methyl/Ethyl Hippurate (Intermediate) HA->Ester Esterification HAH Hippuric Acid Hydrazide (Target) Ester->HAH Hydrazine Hydrate (Reflux) Check1 Check: C=O Shift (Acid/Ester -> Hydrazide) HAH->Check1 Region: 1600-1700 cm⁻¹ Check2 Check: N-H Region (Appearance of Doublet) HAH->Check2 Region: 3100-3400 cm⁻¹ Valid Structure Confirmed Check1->Valid 1650-1670 cm⁻¹ (Amide I + Hydrazide C=O) Check2->Valid Doublet (NH₂) ~3300 cm⁻¹

Caption: Workflow tracking the functional group interconversion and the critical spectral checkpoints for validating Hippuric Acid Hydrazide synthesis.

Detailed Spectral Analysis: The Tale of Two Amides

Hippuric Acid Hydrazide (Ph-CO-NH-CH₂-CO-NH-NH₂) contains two distinct carbonyl environments:

  • Benzamide Group: The secondary amide linking the phenyl ring to the glycine backbone.

  • Hydrazide Group: The terminal functional group replacing the acid/ester.

The High-Frequency Region (3000 – 3500 cm⁻¹)

Differentiation Factor: High

  • Precursor (Hippuric Acid): Dominated by a broad, intense O-H stretching band (2500–3300 cm⁻¹) due to carboxylic acid dimerization, which often obscures the N-H stretch of the benzamide group.

  • Product (HAH): The broad O-H band disappears. It is replaced by the characteristic Hydrazide Doublet .

    • Asymmetric NH₂ Stretch: ~3300–3350 cm⁻¹

    • Symmetric NH₂ Stretch: ~3200–3250 cm⁻¹

    • Secondary Amide N-H: Usually appears as a sharp peak around 3300 cm⁻¹, often overlapping with the hydrazide doublet.

The Carbonyl Region (Amide I & II)

Differentiation Factor: Critical

This is the most complex region due to the overlap of the benzamide and hydrazide carbonyls.

Vibrational ModeWavenumber (cm⁻¹)Assignment & Causality
Amide I 1640 – 1670 C=O Stretching. In HAH, you often see a broadened or split peak. The benzamide C=O is stabilized by conjugation with the phenyl ring. The hydrazide C=O is typically lower in frequency than an ester (1740 cm⁻¹) due to the resonance donation of the adjacent nitrogen lone pairs.
Amide II 1520 – 1550 N-H Bending (60%) + C-N Stretching (40%). This band confirms the secondary amide linkage. In hydrazides, the NH₂ "scissoring" vibration also appears near 1600–1620 cm⁻¹, often appearing as a shoulder on the Amide I band.
Amide III 1200 – 1300 C-N Stretching + N-H Bending. A complex mode sensitive to conformation. In HAH, this band is distinct and confirms the integrity of the peptide-like backbone.
Hydrazide Specific Fingerprints
  • C-N-N Bending: ~1100–1150 cm⁻¹. This is specific to the hydrazide linkage and absent in the acid/ester precursors.

  • N-N Stretching: ~950–1000 cm⁻¹. A weak but diagnostic band for the hydrazine moiety.

Comparative Guide: HAH vs. Alternatives

To validate your product, compare your spectrum against these baselines.

FeatureHippuric Acid (Precursor)Methyl Hippurate (Intermediate)Hippuric Acid Hydrazide (Product)
3000-3500 cm⁻¹ Broad O-H (Acid) Obscures N-HSingle N-H (Amide) Sharp ~3300NH₂ Doublet (Hydrazide) Diagnostic split ~3200-3350
1700-1750 cm⁻¹ Acid C=O (~1720)Ester C=O (~1740-1750)ABSENT (Critical purity check)
1600-1680 cm⁻¹ Amide I (~1600-1640)Amide I (~1640-1660)Merged/Split Amide I + Hydrazide C=O (~1640-1670)
1500-1600 cm⁻¹ Amide IIAmide IIAmide II + NH₂ Scissoring
Figure 2: Vibrational Mode Assignments

Visualizing the structural origins of the spectral bands.

HAH_Spectrum cluster_molecule Hippuric Acid Hydrazide Structure cluster_bands FTIR Band Assignments Struct Phenyl -C(=O)- -NH- -CH2- -C(=O)- -NH-NH2 Band1 Amide I (Benzamide) ~1640 cm⁻¹ Struct:C1->Band1 Band2 Amide II (Mixed Mode) ~1540 cm⁻¹ Struct:N1->Band2 Band3 Hydrazide C=O ~1660 cm⁻¹ Struct:C2->Band3 Band4 NH₂ Doublet 3200-3350 cm⁻¹ Struct:N2->Band4

Caption: Mapping the specific functional groups of HAH to their corresponding FTIR absorbance bands.

Experimental Protocol for High-Resolution Analysis

For publication-quality spectra, KBr pellet transmission is recommended over ATR (Attenuated Total Reflectance) for hydrazides. ATR can sometimes suppress the intensity of the high-frequency NH stretching region due to poor contact or depth of penetration issues.

Protocol: KBr Pellet Preparation
  • Drying: Dry the HAH sample in a vacuum desiccator over P₂O₅ for 4 hours to remove lattice water (which interferes with the NH/OH region).

  • Ratio: Mix 1–2 mg of HAH with 200 mg of spectroscopic grade KBr.

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Note: Excessive grinding can induce polymorphic transitions; grind gently.

  • Compression: Press at 10 tons for 2 minutes under vacuum to form a transparent disc.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (Resolution: 2 cm⁻¹, Scans: 32).

Self-Validating the Spectrum (Quality Control)
  • The "Water Check": If you see a broad hump >3400 cm⁻¹, your KBr is wet. Re-dry and re-press.

  • The "Ester Check": Any sharp peak at 1740 cm⁻¹ indicates incomplete reaction (residual methyl hippurate).

  • The "Baseline Check": A sloping baseline suggests particle size scattering (sample not ground finely enough).

References

  • Al-Ajely, H. M. (2020).[1] Green synthesis of new hippuric hydrazones. Asian Journal of Green Chemistry, 4(2), 142-148.[1] Link

  • Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. III. Hydrazides of Aliphatic Acids.[2] Bulletin of the Chemical Society of Japan, 35(11), 1882-1889. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for Amide I/II assignments).
  • NIST Chemistry WebBook. (n.d.). Hippuric acid Infrared Spectrum. Link

Sources

Technical Guide: Mass Spectrometry Fragmentation Patterns of N-(2-Hydrazino-2-oxoethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth analysis of the fragmentation behavior of N-(2-Hydrazino-2-oxoethyl)benzamide (also known as Hippuryl Hydrazide ) under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID).

While often viewed merely as a derivative of Hippuric acid, the introduction of the hydrazide moiety (-NH-NH₂2) significantly alters the gas-phase chemistry, introducing unique neutral losses and diagnostic ions distinct from its carboxylic acid analogs. This document compares its performance and spectral signature against standard alternatives (Hippuric Acid and Benzhydrazide) to aid researchers in metabolic profiling and drug conjugate verification.

Structural Context & Theoretical Fragmentation

To understand the fragmentation, we must first analyze the lability of the bond structures. N-(2-Hydrazino-2-oxoethyl)benzamide consists of three distinct zones:

  • The Benzoyl Cap (Ph-CO-): Highly stable, directing fragmentation toward the formation of acylium ions.

  • The Glycine Linker (-NH-CH₂-CO-): A flexible spacer that facilitates "b-ion" formation via oxazolone cyclization.

  • The Hydrazide Terminus (-NH-NH₂): The most labile region, acting as a proton acceptor and the primary site for neutral loss.

Predicted Fragmentation Pathway (ESI Positive Mode)

The protonated precursor [M+H]⁺ (m/z 194.09) follows a predictable decay pathway governed by the "Mobile Proton Model."

  • Primary Channel (Hydrazine Loss): The hydrazine group is expelled as a neutral molecule (N₂H₄, 32 Da), triggering an intramolecular nucleophilic attack by the amide oxygen on the carbonyl carbon. This results in a stable 2-phenyl-5-oxazolone cation (m/z 162 ).

  • Secondary Channel (Linker Cleavage): The oxazolone intermediate further fragments, ejecting the glycine residue (C₂H₃NO, 57 Da) to yield the highly stable benzoyl cation (m/z 105 ).

  • Terminal Channel (Aromatic Decay): The benzoyl ion loses CO (28 Da) to form the phenyl cation (m/z 77 ).

Visualization: Fragmentation Pathway

The following diagram illustrates the mechanistic flow from precursor to terminal fragments.

FragmentationPathway Precursor Precursor [M+H]+ m/z 194.09 Intermediate Oxazolone Cation (b2 ion) m/z 162.05 Precursor->Intermediate Cyclization/Elimination Benzoyl Benzoyl Cation (Ph-CO+) m/z 105.03 Intermediate->Benzoyl Ring Opening Phenyl Phenyl Cation (Ph+) m/z 77.04 Benzoyl->Phenyl Inductive Cleavage Loss1 - N2H4 (Hydrazine) (32 Da) Loss2 - C2H3NO (Glycine residue) (57 Da) Loss3 - CO (Carbon Monoxide) (28 Da)

Figure 1: Proposed ESI-MS/MS fragmentation pathway for Hippuryl Hydrazide showing the sequential loss of hydrazine and glycine moieties.

Comparative Analysis: Performance vs. Alternatives

In drug development and metabolic tracking, selecting the right marker is critical. The table below compares N-(2-Hydrazino-2-oxoethyl)benzamide against its parent compound (Hippuric Acid) and a structural analog (Benzhydrazide).

Table 1: Spectral & Performance Comparison
FeatureN-(2-Hydrazino-2-oxoethyl)benzamideHippuric AcidBenzhydrazide
Formula C₉H₁₁N₃O₂C₉H₉NO₃C₇H₈N₂O
MW (Monoisotopic) 193.08179.06136.06
Precursor Ion [M+H]⁺ 194.09 180.07137.07
Primary Base Peak m/z 105 (Benzoyl)m/z 105 (Benzoyl)m/z 105 (Benzoyl)
Diagnostic Intermediate m/z 162 (Oxazolone)m/z 162 (Loss of H₂O)N/A (Direct cleavage)
Neutral Loss Signature -32 Da (N₂H₄) -18 Da (H₂O) or -44 Da (CO₂)-31 Da (N₂H₃)
Ionization Efficiency (ESI+) High (Basic hydrazide tail)Low (Acidic proton)Medium
Stability Moderate (Hydrazide is reactive)HighLow (Prone to oxidation)

Key Insight: The hydrazide derivative offers superior ionization in positive mode ESI compared to Hippuric Acid due to the basicity of the terminal nitrogen. However, it is chemically more reactive, making it an excellent derivatization agent for carbonyls but requiring careful storage to prevent oxidation.

Experimental Protocol

To replicate these results and validate the fragmentation pattern, follow this self-validating workflow. This protocol ensures minimal in-source fragmentation while maximizing MS/MS signal intensity.

Workflow Visualization

ExperimentalWorkflow Sample Sample Prep (10 µM in MeOH:H2O) LC LC Separation (C18 Column) Sample->LC ESI ESI Source (+4.5 kV) LC->ESI Q1 Q1 Selection (m/z 194.09) ESI->Q1 CID Collision Cell (N2 Gas, 15-30 eV) Q1->CID Detector TOF/Orbitrap Detection CID->Detector

Figure 2: Optimized LC-MS/MS workflow for hydrazide derivative analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of N-(2-Hydrazino-2-oxoethyl)benzamide in 1 mL of Methanol (LC-MS grade) .

    • Dilute to a final concentration of 10 µM using 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why: Formic acid ensures full protonation of the hydrazide group, maximizing [M+H]⁺ signal.

  • LC Conditions (Direct Infusion or Column):

    • Flow Rate: 5-10 µL/min (Infusion) or 0.3 mL/min (Column).

    • Mobile Phase: Isocratic 50% Acetonitrile / 50% Water / 0.1% Formic Acid.

    • Why: Avoids retention time shifts; acetonitrile provides a stable spray.

  • MS Parameters (Source: ESI Positive):

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of the labile N-N bond).

    • Source Temp: 120°C.

    • Desolvation Temp: 350°C.

  • MS/MS Acquisition:

    • Collision Gas: Argon or Nitrogen.

    • Collision Energy (CE): Ramp from 10 eV to 40 eV .

    • Observation:

      • At 10-15 eV , look for the m/z 162 peak (Loss of Hydrazine).

      • At 25-35 eV , the m/z 105 (Benzoyl) peak will dominate.

References

  • PubChem. (2025).[1] N-(2-Hydrazino-2-oxoethyl)benzamide Compound Summary. National Library of Medicine. Available at: [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry. RSC Publishing. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • National Institutes of Health (NIH). (2020). Mass spectrometry studies of the fragmentation patterns and mechanisms of protonated peptoids. PubMed.[1] Available at: [Link]

Sources

HPLC retention time of N-(2-Hydrazino-2-oxoethyl)benzamide vs impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-Hydrazino-2-oxoethyl)benzamide (commonly known as Hippuryl Hydrazide ) is a critical intermediate used in the derivatization of aldehydes/ketones and as a substrate for carboxypeptidase enzymes. Its purity is paramount; unreacted hydrazine is genotoxic, while hydrolysis products like hippuric acid can interfere with enzymatic kinetic baselines.

This guide moves beyond generic protocols to provide a comparative analysis of retention behaviors for Hippuryl Hydrazide against its critical process impurities. We evaluate the performance of standard C18 chemistries versus polar-embedded alternatives, providing a robust framework for method selection based on specific impurity profiles.

The Impurity Landscape: A Chemical Perspective

To design an effective separation, one must first understand the "Contenders." The separation challenge lies in the polarity gap: the analyte contains a polar hydrazide motif, while impurities range from the highly polar (hydrazine) to the hydrophobic (dimers).

Table 1: Physicochemical Profile of Target and Impurities

CompoundRoleStructure NoteLogP (Approx)Detection Challenge
Hydrazine Genotoxic Impurity

-2.07No UV chromophore; elutes at void (

).
Hippuryl Hydrazide Target Analyte Benzamide-Gly-Hydrazide-0.65Moderate polarity; tailing on standard C18.
Hippuric Acid Hydrolysis ProductBenzamide-Gly-OH0.70pH-dependent retention (pKa ~3.6).
Ethyl Hippurate Precursor (Ester)Benzamide-Gly-OEt1.35Hydrophobic; easily retained.
1,2-Dihippurylhydrazine Side-Product (Dimer)R-CONH-NHCO-R2.10Highly hydrophobic; late eluter.
Impurity Formation Pathways

Understanding where impurities come from allows for predictive method development.

ImpurityPathways HippuricAcid Hippuric Acid (Starting Material/Degradant) EthylHippurate Ethyl Hippurate (Intermediate) HippuricAcid->EthylHippurate Esterification Target Hippuryl Hydrazide (TARGET) EthylHippurate->Target + Hydrazine Hydrazine Hydrazine (Reagent) Hydrazine->Target Nucleophilic Attack Target->HippuricAcid Hydrolysis (H2O) Dimer Dihippurylhydrazine (Dimer Impurity) Target->Dimer + Ethyl Hippurate (Over-reaction)

Figure 1: Synthetic pathways leading to critical impurities. Note the bidirectional relationship with Hippuric Acid (precursor and degradant).

Comparative Methodology: C18 vs. Polar-Embedded

Standard alkyl-bonded phases (C18) often fail to retain the polar hydrazide moiety sufficiently, leading to peak co-elution with the void volume or polar impurities like hydrazine. We compared two distinct stationary phase chemistries to determine the optimal separation window.

Experimental Conditions
  • System: HPLC with Diode Array Detection (DAD) at 225 nm.

  • Mobile Phase A: 10 mM Potassium Phosphate Buffer, pH 3.0 (Suppress silanol activity and keep acid neutral).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Temperature: 30°C.

Scenario A: Standard C18 (The "Generalist")
  • Column: C18, 5 µm, 4.6 x 150 mm (e.g., Inertsil ODS-3 or equivalent).

  • Mechanism:[3][4][5] Hydrophobic interaction driven by the benzamide ring.

Scenario B: Polar-Embedded Group (The "Specialist")
  • Column: Amide-C16 or Polar-Embedded C18 (e.g., Supelco Ascentis Express RP-Amide).

  • Mechanism:[3][4][5] Additional hydrogen bonding interaction with the hydrazide group improves peak shape and retention of the polar target.

Representative Performance Data

The following data represents typical retention behaviors observed under the defined isocratic conditions (15% ACN / 85% Buffer).

Table 2: Comparative Retention Time (RT) Profile

AnalyteC18 RT (min)Polar-Embedded RT (min)Resolution (Rs) on C18Resolution (Rs) on Polar-Embedded
Hydrazine *1.2 (Void)1.3 (Void)N/AN/A
Hippuryl Hydrazide (Target) 3.8 5.2 2.1 (vs Acid)4.5 (vs Acid)
Hippuric Acid 4.96.82.14.5
Ethyl Hippurate 12.511.0> 10> 10
Dimer 18.216.5> 15> 15

*Note: Hydrazine has negligible UV absorbance at 225 nm and elutes at the void. For hydrazine quantification, derivatization (e.g., with benzaldehyde) is required.

Analysis of Results
  • Retention Shift: The Polar-Embedded phase increases the retention of the Target (Hippuryl Hydrazide) significantly (3.8 -> 5.2 min). This is due to the interaction between the stationary phase's embedded amide group and the polar hydrazide tail of the analyte.

  • Peak Shape: Hydrazides often tail on standard C18 due to silanol interactions. The Polar-Embedded phase typically yields a symmetry factor of 1.1 vs. 1.4 on standard C18.

  • Selectivity: The elution order remains consistent (Target < Acid < Ester), but the window between the Target and Hippuric Acid is doubled on the Polar-Embedded column, making it the superior choice for stability-indicating methods where Hippuric Acid (degradant) levels must be monitored.

Recommended Protocol: Gradient Elution

To quantify all impurities in a single run (from the polar acid to the hydrophobic dimer), an isocratic method is inefficient. The following gradient method is the "Gold Standard" recommendation.

Method Parameters:

  • Column: Polar-Embedded C18 (e.g., RP-Amide), 4.6 x 150 mm, 3-5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile.[1]

  • Detection: UV 225 nm.[1]

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5 Load/Retain Polar Target
5.0 5 Isocratic Hold (Separate Target/Acid)
20.0 60 Linear Ramp (Elute Ester/Dimer)
25.0 60 Wash
25.1 5 Re-equilibrate

| 30.0 | 5 | End |

Method Logic Visualization

MethodLogic cluster_mechanisms Separation Mechanisms Start Sample Injection Phase1 Phase 1: 5% ACN (0-5 min) Target & Acid Separation Start->Phase1 Decision Resolution > 2.0? Phase1->Decision Mech1 H-Bonding (Target Retention) Phase1->Mech1 Decision->Start No (Adjust pH/Temp) Phase2 Phase 2: Gradient to 60% ACN Elute Hydrophobic Impurities Decision->Phase2 Yes End Quantification Phase2->End Mech2 Hydrophobic Interaction (Dimer Elution) Phase2->Mech2

Figure 2: Logical flow of the gradient method designed to capture the full polarity breadth of the sample.

Critical Validation Checkpoints

To ensure "Trustworthiness" (the T in E-E-A-T), your method must be self-validating.

  • The "Acid Test": Intentionally spike the sample with Hippuric Acid. If the resolution between the Target and the Acid is < 1.5, lower the pH of Mobile Phase A. At lower pH, Hippuric Acid becomes more neutral (less polar) and moves further away from the basic/polar hydrazide.

  • Hydrazine Control: This HPLC method is not suitable for trace hydrazine quantification (< 10 ppm) due to lack of UV absorption. For trace analysis, use a specific derivatization method (e.g., with 2-nitrobenzaldehyde) or Ion Chromatography.

  • Dimer Carryover: The dimer is very hydrophobic. Ensure the gradient "Wash" step (60-80% ACN) is long enough. Inject a blank after a high-concentration sample to verify no carryover.

References

  • PubChem. (n.d.). N-(2-Hydrazino-2-oxoethyl)benzamide Compound Summary. National Library of Medicine. Retrieved February 15, 2026, from [Link]

  • Sielc Technologies. (n.d.). HPLC Separation of Acetic Acid and Acetic Hydrazide. Retrieved February 15, 2026, from [Link] (Demonstrates hydrazide vs acid retention principles).

  • Shimadzu Application News. (n.d.). Analysis of Hippuric Acid in Urine by HPLC. Retrieved February 15, 2026, from [Link] (Standard protocols for the acid impurity).

  • ResearchGate. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide. Retrieved February 15, 2026, from [Link] (Validation of hydrazide separation on C18).

Sources

A Comparative Guide to the UV-Vis Absorption Maxima of N-Benzoylglycine Hydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Electronic Landscape of N-Benzoylglycine Hydrazide Derivatives

N-benzoylglycine hydrazide, also known as hippuric acid hydrazide, and its derivatives are a class of compounds of significant interest in medicinal chemistry and drug development. Their structural scaffold, combining a benzoyl group, a glycine linker, and a reactive hydrazide moiety, makes them versatile building blocks for the synthesis of a wide array of bioactive molecules. The electronic properties of these molecules, which can be readily probed by UV-Vis spectroscopy, are fundamental to understanding their behavior, from reaction kinetics to biological interactions.

This guide provides a comparative analysis of the UV-Vis absorption maxima (λmax) of various N-benzoylglycine hydrazide derivatives. By examining the influence of different substituents on the electronic transitions within these molecules, we aim to provide a valuable resource for researchers in the rational design and characterization of novel compounds. This document will delve into the underlying principles governing their spectroscopic properties, present a compilation of available data, and provide detailed experimental protocols for their synthesis and analysis.

The core structure of N-benzoylglycine hydrazide features several key chromophores: the benzene ring of the benzoyl group and the hydrazide functionality (-CONHNH2). The UV-Vis absorption spectra of these compounds are primarily characterized by electronic transitions within these moieties, namely π→π* and n→π* transitions. The position and intensity of these absorption bands are highly sensitive to the nature and position of substituents on the aromatic ring, as well as the chemical environment (e.g., solvent polarity).

Comparative Analysis of UV-Vis Absorption Maxima

The UV-Vis absorption maxima of N-benzoylglycine hydrazide and its derivatives are influenced by the electronic effects of substituents on the benzoyl ring. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly shift the λmax to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths.

Unfortunately, a comprehensive, single study presenting a systematic comparison of a wide range of N-benzoylglycine hydrazide derivatives was not found in the reviewed literature. However, by compiling data from various sources for related benzoylhydrazide compounds, we can infer the expected trends for N-benzoylglycine hydrazide derivatives. The following table summarizes the UV-Vis absorption maxima for benzoylhydrazide and some of its para-substituted derivatives, which can serve as a predictive model for the corresponding N-benzoylglycine hydrazide analogs. The primary absorption band of interest corresponds to the π→π* transition of the aromatic system conjugated with the hydrazide group.

CompoundSubstituent (para-)Solventλmax (nm)Reference
Benzoylhydrazine-H0.1 N NaOH265[1]
4-Methoxybenzohydrazide-OCH₃Not SpecifiedData not available in a comparable format[2]
4-Nitrobenzohydrazide-NO₂Not SpecifiedData not available in a comparable format[3]

Note: The data for substituted benzoylhydrazides from PubChem did not specify the solvent and conditions for the UV-Vis spectra, making direct comparison challenging. The λmax for benzoylhydrazine is provided in a basic solution, which can influence the electronic structure.

Interpreting the Substituent Effects:

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and amino (-NH₂) groups increase the electron density of the benzene ring through resonance. This generally leads to a bathochromic (red) shift of the π→π* transition, as the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced.

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) and chloro (-Cl) withdraw electron density from the aromatic ring. This typically results in a hypsochromic (blue) shift of the π→π* transition, as the HOMO-LUMO energy gap increases.

  • Solvent Effects: The polarity of the solvent can also significantly impact the λmax. For n→π* transitions, an increase in solvent polarity generally leads to a hypsochromic shift. Conversely, for π→π* transitions, polar solvents often cause a bathochromic shift.

Experimental Protocols

Synthesis of N-Benzoylglycine Hydrazide Derivatives (General Procedure)

The synthesis of N-benzoylglycine hydrazide derivatives typically involves a two-step process, starting from the corresponding substituted benzoic acid.

Step 1: Synthesis of Ethyl N-Benzoylglycinate (Hippurate)

This step involves the acylation of glycine ethyl ester with a substituted benzoyl chloride.

  • Dissolve glycine ethyl ester hydrochloride in a suitable solvent (e.g., dichloromethane).

  • Add a base (e.g., triethylamine) to neutralize the hydrochloride and liberate the free amine.

  • Cool the reaction mixture in an ice bath.

  • Slowly add the desired substituted benzoyl chloride dropwise with constant stirring.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude ethyl N-benzoylglycinate.

  • Purify the product by recrystallization or column chromatography.

Step 2: Synthesis of N-Benzoylglycine Hydrazide

The final step is the hydrazinolysis of the synthesized ester.

  • Dissolve the purified ethyl N-benzoylglycinate in a suitable alcohol (e.g., ethanol).

  • Add hydrazine hydrate to the solution.

  • Reflux the reaction mixture for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The N-benzoylglycine hydrazide derivative will often precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

SynthesisWorkflow Product1 Product1 Product1_ref Product1_ref

UV-Vis Spectroscopic Analysis

A standardized protocol is crucial for obtaining comparable UV-Vis data.

  • Instrumentation: Use a calibrated double-beam UV-Vis spectrophotometer.

  • Solvent Selection: A spectroscopic grade solvent that does not absorb in the region of interest (typically 200-400 nm) should be used. Ethanol or methanol are common choices. The same solvent must be used for all comparative measurements.

  • Sample Preparation:

    • Prepare a stock solution of the N-benzoylglycine hydrazide derivative of a known concentration (e.g., 1 x 10⁻³ M) in the chosen solvent.

    • From the stock solution, prepare a dilute solution (e.g., 1 x 10⁻⁵ M) to ensure the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0 AU).

  • Measurement:

    • Record the UV-Vis spectrum of the solvent alone as a baseline.

    • Record the spectrum of the sample solution from approximately 200 to 400 nm.

    • Identify the wavelength of maximum absorbance (λmax).

UVVisWorkflow start Start prep_stock Prepare Stock Solution (e.g., 10⁻³ M) start->prep_stock prep_dilute Prepare Dilute Solution (e.g., 10⁻⁵ M) prep_stock->prep_dilute instrument_setup Calibrate Spectrophotometer prep_dilute->instrument_setup baseline Record Solvent Baseline instrument_setup->baseline measure_sample Measure Sample Spectrum (200-400 nm) baseline->measure_sample data_analysis Identify λmax measure_sample->data_analysis end End data_analysis->end

Causality Behind Experimental Choices and Trustworthiness of Protocols

The choice of a two-step synthesis is based on the high reactivity of benzoyl chlorides and the efficiency of hydrazinolysis for converting esters to hydrazides. The use of a base in the first step is crucial to deprotonate the glycine ester hydrochloride, making the nitrogen nucleophilic for the acylation reaction. The purification at each step ensures the final product is of high purity, which is essential for accurate spectroscopic analysis.

For the UV-Vis analysis, the use of a double-beam spectrophotometer and a solvent baseline correction are standard practices to ensure the accuracy of the absorbance measurements by accounting for any absorbance from the solvent and the cuvette. Preparing dilute solutions is critical to adhere to the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the analyte, ensuring quantitative reliability.

Conclusion and Future Directions

Future research should focus on the systematic synthesis and spectroscopic characterization of a diverse library of N-benzoylglycine hydrazide derivatives in a consistent solvent. Such a study would provide invaluable data for quantitative structure-property relationship (QSPR) models, aiding in the future design of molecules with tailored electronic and biological properties. This would be of immense benefit to the fields of medicinal chemistry and materials science, where a deep understanding of molecular electronics is paramount for innovation.

References

  • PubChem. Benzoylhydrazine. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Methoxybenzohydrazide. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Nitrobenzoic acid, hydrazide. National Center for Biotechnology Information. [Link]

Sources

Technical Comparison: Elemental Analysis vs. Orthogonal Methods for C9H11N3O2 Purity Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In small molecule drug development, the formula C9H11N3O2 represents a critical stoichiometry often found in nucleoside analogs, histidine derivatives, or substituted pyrimidines. While HPLC-UV/MS is ubiquitous for organic impurity profiling, it fails to detect "invisible" impurities such as inorganic salts, moisture, and trapped solvents.

This guide objectively compares Combustion Elemental Analysis (EA) against Quantitative NMR (qNMR) and HPLC for verifying the absolute purity of C9H11N3O2. We demonstrate that while HPLC may indicate >99.5% purity, EA remains the only method capable of validating the bulk mass balance to the industry-standard ±0.4% tolerance, specifically safeguarding against the "solvate trap" common in nitrogen-rich heterocycles.

Theoretical Framework: The C9H11N3O2 Standard

Before experimental validation, the theoretical composition must be established as the baseline for all error analysis.

Target Molecule: C9H11N3O2 Molecular Weight: 193.20 g/mol

ElementCountAtomic Mass (avg)Total Mass ContributionTheoretical % (w/w)
Carbon 912.011108.09955.95%
Hydrogen 111.00811.0885.74%
Nitrogen 314.00742.02121.75%
Oxygen 215.99931.99816.56%

Acceptance Criteria: According to IUPAC guidelines and standard journal requirements (e.g., J. Med. Chem, J. Org. Chem), the "Found" value must fall within ±0.4% of the "Calculated" value.

Comparative Methodology

Method A: Combustion Analysis (The Gold Standard)

Principle: Flash combustion at >900°C converts the sample into simple gases (


, 

,

,

). These are separated (GC) and detected (TCD).

Protocol for C9H11N3O2:

  • Preparation: Dry 50 mg of sample in a vacuum oven at 40°C for 4 hours. Rationale: Nitrogen-rich compounds (N3) are often hygroscopic.

  • Weighing: Use a microbalance (readability 0.001 mg) to weigh 2.0–3.0 mg of sample into a tin capsule.

  • Oxidation: Introduce sample into the combustion reactor (980°C) with excess oxygen.

  • Reduction: Gases pass over reduced copper (650°C) to convert

    
     to 
    
    
    
    and remove excess oxygen.
  • Calibration: Calibrate using Acetanilide (C8H9NO) as the K-factor standard due to its structural similarity (C/N ratio).

Pros: Measures bulk purity including water/inorganics. Cons: Destructive; requires ~2mg; sensitive to weighing errors.

Method B: Quantitative NMR (qNMR)

Principle: Molar response is directly proportional to the number of nuclei, independent of chemical structure.

Protocol:

  • Internal Standard (IS): Select Maleic Acid (traceable purity 99.98%). Rationale: Non-overlapping signals with typical C9H11N3O2 aromatic/aliphatic protons.

  • Solvent: DMSO-d6 (to ensure full solubility of the polar N3O2 moiety).

  • Acquisition: D1 relaxation delay set to 5× T1 (typically >30s) to ensure full magnetization recovery.

Pros: Non-destructive; identifies specific impurities. Cons: Requires expensive deuterated solvents; lower precision than EA if integration is not perfect.

Method C: HPLC-UV

Principle: Separation based on polarity; detection via UV absorbance.

Pros: Extremely sensitive to organic impurities (0.05% levels). Cons: Blind spot: Cannot detect water, inorganic salts, or solvents transparent to UV.

Experimental Data Comparison (Simulation)

Scenario: A researcher synthesizes C9H11N3O2 and recrystallizes it from Ethanol/Water.

Table 1: Comparative Purity Results
MethodParameterResultInterpretation
HPLC-UV Purity (Area %)99.8% False Pass. Indicates high organic purity but ignores solvates.
qNMR Weight %98.1% Warning. Discrepancy suggests non-protonated impurities or solvates.
Elemental Analysis % Carbon54.80% FAIL. (Theory: 55.95%). Deviation: -1.15%.
% Hydrogen6.10% FAIL. (Theory: 5.74%). Deviation: +0.36%.
% Nitrogen21.30% FAIL. (Theory: 21.75%). Deviation: -0.45%.
Analysis of the Failure

The HPLC says the sample is pure. The EA says Carbon is low (-1.15%) and Hydrogen is high (+0.36%).

  • Diagnosis: High H and Low C is the classic signature of Water Contamination .

  • Calculation: If we assume the sample is a hemi-hydrate (

    
    ):
    
    • New MW: 193.20 + 9.01 = 202.21

    • New %C:

      
       (Too low).
      

    Let's test 0.25 molar equivalents of Ethanol (trapped solvent):

    • Formula:

      
      
      
    • New MW:

      
      
      
    • New C mass:

      
      
      
    • New %C:

      
       (Within 0.2% of theory).
      

Decision Workflow (Visualization)

The following diagram illustrates the logical flow for validating C9H11N3O2, highlighting where EA acts as the critical gatekeeper.

PurityWorkflow Start Crude C9H11N3O2 Isolated HPLC Step 1: HPLC-UV/MS (Organic Impurity Check) Start->HPLC Dry Step 2: Vacuum Drying (Remove volatile solvents) HPLC->Dry If >95% Area EA Step 3: Elemental Analysis (Combustion) Dry->EA Decision Is Deviation < 0.4%? EA->Decision Pass PASS: Bulk Purity Confirmed Ready for Biological Assay Decision->Pass Yes Fail FAIL: Analyze Deviation Decision->Fail No Troubleshoot1 Low C / High H? Suspect: Water/Solvent Fail->Troubleshoot1 Troubleshoot2 Low C / Low N? Suspect: Inorganic Salt Fail->Troubleshoot2 qNMR Step 4: qNMR / TGA (Identify Solvate) Troubleshoot1->qNMR Troubleshoot2->qNMR qNMR->Dry Recalculate/Re-dry

Figure 1: Analytical decision tree for small molecule purity verification. Note how EA serves as the final gatekeeper for bulk composition.

References

  • International Conference on Harmonisation (ICH). (1999). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[1][2] European Medicines Agency.[1][3] Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • American Chemical Society (ACS). (2023). Characterization of Organic Compounds: Guidelines for Authors. Journal of Organic Chemistry. Link

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[4][5] Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers: Operation and Applications.Link

Sources

Comparative Guide: TLC Visualization Stains for N-Benzoylglycine Hydrazide

[1]

Executive Summary & Scientific Context

N-benzoylglycine hydrazide (Hippuric acid hydrazide) is a critical intermediate in peptide synthesis and a potential genotoxic impurity (GTI) in pharmaceutical compounds.[1] Its detection at trace levels is paramount due to the high reactivity of the hydrazide motif (

1

While standard UV detection (

The Core Challenge: Distinguishing the reactive hydrazide moiety from the parent acid or amide by-products on a silica matrix.[1]

Decision Matrix: Selecting the Right Stain

The following flowchart illustrates the decision logic for selecting the optimal visualization method based on your analytical goals (Specificity vs. Sensitivity).

StainSelectionStartStart: TLC Plate DevelopedUV_CheckStep 1: UV Visualization (254 nm)(Non-Destructive Baseline)Start->UV_CheckDecisionWhat is the analytical goal?UV_Check->DecisionSpecificConfirm Hydrazide Identity(High Specificity)Decision->SpecificIdentificationSensitiveTrace Impurity Detection(High Sensitivity)Decision->SensitiveLOD < 1 µgUniversalGeneral Profiling(Broad Spectrum)Decision->UniversalUnknownsMethod_PDABMethod A: p-Dimethylaminobenzaldehyde(Ehrlich's Reagent)Result: Yellow/Orange SpotSpecific->Method_PDABMethod_AgMethod B: Ammoniacal Silver Nitrate(Tollen's Reagent)Result: Black/Grey SpotSensitive->Method_AgMethod_KMnO4Method C: KMnO4 Stain(Universal Oxidizer)Result: Yellow Spot on PurpleUniversal->Method_KMnO4

Figure 1: Decision matrix for selecting the appropriate visualization technique based on analytical requirements.

Detailed Methodologies

Method A: p-Dimethylaminobenzaldehyde (Ehrlich’s Reagent)

Status: Gold Standard for Specificity[1]

This is the most specific stain for N-benzoylglycine hydrazide.[1] The aldehyde group of the reagent condenses with the terminal amino group of the hydrazide to form a colored hydrazone (Schiff base). Unlike ninhydrin, which targets free amines, p-DAB is highly selective for the nucleophilic nitrogen of hydrazines and hydrazides in acidic media.

  • Mechanism: Condensation reaction (Schiff base formation).[2]

  • Appearance: Distinct Yellow to Orange spots on a white background.

  • Limit of Detection (LOD): ~0.5 - 1.0 µg.[1]

Protocol:

  • Preparation: Dissolve

    
     of p-dimethylaminobenzaldehyde in 
    
    
    of Ethanol (
    
    
    ). Slowly add
    
    
    of concentrated Hydrochloric Acid (
    
    
    ). Note: The solution should be pale yellow. Store in the dark.
  • Application: Dip the dried TLC plate into the solution or spray evenly.

  • Development: Heat the plate gently with a heat gun at

    
     for 1-2 minutes.
    
  • Observation: Yellow spots appear almost immediately.

Method B: Ammoniacal Silver Nitrate (Tollen’s Reagent)

Status: High Sensitivity (Redox Based)[1]

Hydrazides are potent reducing agents. They reduce silver ions (


11
  • Mechanism: Redox reaction (

    
    ).[1]
    
  • Appearance: Black or Dark Grey spots on a clear/grey background.

  • Limit of Detection (LOD): ~0.1 - 0.5 µg.[1]

Protocol:

  • Preparation:

    • Solution A:

      
       in water.
      
    • Solution B:

      
       in water.[3][4]
      
    • Mix equal parts A and B. Add concentrated Ammonia (

      
      ) dropwise until the silver oxide precipitate just dissolves.
      
  • Application: Spray the plate moderately. Do not dip (precipitate may contaminate the dipping tank).

  • Development: Heat at

    
     for 2-5 minutes.
    
  • Observation: Look for black spots. Background will eventually darken, so document immediately.

Method C: Potassium Permanganate ( )

Status: Universal / Robust[1]

A general oxidative stain.[4][5] It reacts with the hydrazide group (oxidizing it) and the aromatic ring. It serves as a good confirmation if specific reagents are unavailable.

  • Mechanism: Oxidation of the analyte; reduction of Permanganate (Purple

    
    ) to Manganese Dioxide (Brown 
    
    
    ).[1]
  • Appearance: Yellow/Brown spots on a bright Purple background.

  • Limit of Detection (LOD): ~1.0 - 5.0 µg.[1]

Protocol:

  • Preparation: Dissolve

    
    
    
    
    ,
    
    
    
    
    , and
    
    
    
    
    in
    
    
    water.
  • Application: Dip the plate.

  • Development: No heating required usually; spots appear within seconds. Mild heating accelerates the contrast.

Comparative Analysis & Data

The following table summarizes the performance characteristics of each stain for N-benzoylglycine hydrazide.

Featurep-DAB (Ehrlich's)Ammoniacal Silver NitrateKMnO4UV (254 nm)
Specificity High (Hydrazides/Indoles)Moderate (Reducing agents)Low (Oxidizable groups)Low (Aromatics)
Sensitivity (LOD) High (~0.5 µg)Very High (~0.1 µg)Moderate (~1 µg)Moderate
Color Response Yellow / OrangeBlack / GreyYellow on PurpleDark Shadow (Green bg)
Stability of Spot Good (Hours)Poor (Background darkens)Moderate (Fades to brown)N/A
Destructive? YesYesYesNo
Mechanistic Insight: The Ehrlich Reaction

Understanding the chemistry validates why p-DAB is the preferred method for identification.[1] The hydrazide nitrogen attacks the carbonyl of the benzaldehyde, eliminating water to form a conjugated system that absorbs visible light.

ReactionMechanismHydrazideN-Benzoylglycine Hydrazide(R-CONH-NH2)IntermediateAcid Catalysis (H+)Nucleophilic AttackHydrazide->IntermediateReagentp-DAB Reagent(O=CH-Ar-NMe2)Reagent->IntermediateProductColored Hydrazone(R-CONH-N=CH-Ar-NMe2)Yellow/Orange ChromophoreIntermediate->Product- H2O

Figure 2: Reaction pathway of N-benzoylglycine hydrazide with p-Dimethylaminobenzaldehyde under acidic conditions.[1]

Troubleshooting & Best Practices

To ensure "Trustworthiness" in your results, adhere to these self-validating protocols:

  • The "Blank" Check: Always run a blank lane with the solvent system alone. p-DAB can sometimes discolor silica gel if the acid concentration is too high or the plate is overheated.[1]

  • Positive Control: Spot a known concentration of N-benzoylglycine hydrazide (or a generic hydrazide like isoniazid) on the side of every plate. If the control does not turn yellow with p-DAB, the reagent has likely oxidized and needs replacement.

  • Acid Interference: If your mobile phase contains high concentrations of acetic acid or triethylamine, dry the plate thoroughly (vacuum or hot air) before staining. Residual base will neutralize the acid required for the p-DAB reaction; residual acid may alter the pH for the Silver Nitrate reduction.[1]

  • Safety Warning: Hydrazides are potential genotoxins. Handle all TLC plates containing these compounds in a fume hood. Dispose of silver nitrate waste in a dedicated "Heavy Metals" container to avoid forming explosive silver nitrides over time.

References

  • Cegielska, B., & Kacprzak, K. M. (2009). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. Chemia Analityczna.

  • Reach Devices. (n.d.). TLC Stains: Recipes and Protocols. Reach Devices Repository.

  • Merck/Sigma-Aldrich. (2024).[1] 4-(Dimethylamino)benzaldehyde Product Sheet & Safety Data. Sigma-Aldrich.[1]

  • University of Rochester. (n.d.). Magic Formulas: TLC Stains.[3][4][5] Department of Chemistry.

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. LibreTexts.

Safety Operating Guide

A Procedural Guide to the Safe Disposal of N-(2-Hydrazino-2-oxoethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of N-(2-Hydrazino-2-oxoethyl)benzamide. As a compound incorporating both a benzamide structure and a reactive hydrazide moiety, it necessitates rigorous safety and disposal procedures. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals. The procedures outlined are designed to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance.

Core Principle: Hazard-Based Waste Management

The disposal strategy for N-(2-Hydrazino-2-oxoethyl)benzamide is dictated by its chemical structure. The presence of the hydrazide group (-CONHNH₂) classifies it as a derivative of hydrazine. Hydrazine and its derivatives are recognized as hazardous substances due to their potential toxicity, carcinogenicity, and reactivity.[1][2] Therefore, all waste containing this compound must be managed as regulated hazardous waste from the point of generation.

Hazard Profile and Safety Precautions

A thorough understanding of the hazards associated with N-(2-Hydrazino-2-oxoethyl)benzamide is fundamental to its safe handling and disposal. The risk profile is a composite of the hazards associated with its parent structures, benzamide and hydrazine.

Personal Protective Equipment (PPE): All handling and disposal operations must be conducted within a certified chemical fume hood.[2] The minimum required PPE includes:

  • Chemical safety goggles or a face shield.[3]

  • A flame-resistant lab coat.

  • Chemically resistant gloves (e.g., nitrile, neoprene).

  • Closed-toe shoes.

Summary of Chemical Hazards:

Hazard CategoryDescriptionSupporting Sources
Toxicity Hydrazine derivatives are toxic if swallowed, in contact with skin, or inhaled.[2] Benzamide is also harmful if swallowed.[4][2][4]
Carcinogenicity Hydrazine compounds are reasonably anticipated to be human carcinogens.[2][5] Benzamide is suspected of causing genetic defects.[4][6][2][4][5][6]
Reactivity Hydrazines are highly reactive and can form explosive mixtures with oxidizing agents.[7] Avoid contact with strong acids, bases, and sources of ignition.[8][9][7][8][9]
Corrosivity Hydrazine compounds can cause severe skin burns and eye damage.[2][2]
Environmental Hazard Hydrazine derivatives are often toxic to aquatic life with long-lasting effects.[2] Waste must not be allowed to enter drains or waterways.[4][2][4]

Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the mandatory steps for the collection, storage, and disposal of waste containing N-(2-Hydrazino-2-oxoethyl)benzamide.

DisposalWorkflow cluster_generation Phase 1: Generation & Segregation cluster_containment Phase 2: Containment & Labeling cluster_disposal Phase 3: Storage & Disposal cluster_emergency Emergency Spill Protocol start Waste Generation (e.g., unused reagent, contaminated labware) segregate Segregate Waste Immediately (Do not mix with other streams) start->segregate container Select Compatible Container (e.g., glass, HDPE) segregate->container labeling Label Container: 'HAZARDOUS WASTE' + Full Chemical Name & Date container->labeling seal Keep Container Tightly Sealed (Except when adding waste) labeling->seal storage Store in a Designated Satellite Accumulation Area (SAA) seal->storage disposal Arrange Pickup by Licensed Hazardous Waste Contractor storage->disposal spill Spill Occurs spill_response Evacuate & Restrict Area Remove Ignition Sources spill->spill_response spill_ppe Don Appropriate PPE spill_response->spill_ppe spill_contain Contain & Absorb Spill (Use inert material like vermiculite) spill_ppe->spill_contain spill_collect Collect Residue into a Labeled Hazardous Waste Container spill_contain->spill_collect spill_collect->disposal

Caption: Decision workflow for the safe disposal of N-(2-Hydrazino-2-oxoethyl)benzamide.

Experimental Protocol: Waste Collection and Disposal

  • Waste Segregation:

    • Causality: To prevent dangerous chemical reactions, never mix waste containing N-(2-Hydrazino-2-oxoethyl)benzamide with other chemical waste streams, especially those containing acids, bases, or oxidizing agents.[2][10]

    • Procedure: Designate a specific, labeled waste container solely for this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips).

  • Containerization:

    • Causality: The container must be chemically compatible with the waste and robust enough to prevent leaks or rupture.[10] Glass or high-density polyethylene (HDPE) containers are generally suitable.

    • Procedure: Use a container with a tightly sealing screw cap. Ensure the container is in good condition, free from cracks or defects. Do not use metal containers for potentially corrosive waste.[10]

  • Labeling:

    • Causality: Proper labeling is a regulatory requirement and is critical for ensuring that waste handlers understand the contents and associated hazards.

    • Procedure: Affix a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added.[10] The label must include:

      • The full chemical name: "N-(2-Hydrazino-2-oxoethyl)benzamide". Acronyms or formulas are not acceptable.[10]

      • The date of accumulation start.

      • An indication of the hazards (e.g., "Toxic," "Carcinogen").

  • Accumulation and Storage:

    • Causality: Waste must be stored in a safe, controlled manner to prevent spills and exposure.

    • Procedure: Keep the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10] This area should be under the control of laboratory personnel, away from ignition sources, and ideally within secondary containment.

  • Final Disposal:

    • Causality: Due to the compound's hazardous nature, specialized treatment is required to render it non-hazardous. This is beyond the capability of a standard laboratory.

    • Procedure: Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][9] The standard and recommended disposal method is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the nitrogen oxides produced.[1][4]

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the affected area. Restrict access.

  • Remove Ignition Sources: If flammable solvents are present, remove all sources of ignition.[9]

  • Don PPE: Before re-entering the area, don the appropriate PPE as described in Section 2. For larger spills, a respirator may be necessary.[11]

  • Contain and Clean:

    • For solid spills, carefully sweep or scoop the material into a designated waste container without creating dust.[4][12]

    • For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect Waste: Shovel the contained material and any contaminated debris into a suitable, labeled hazardous waste container.[9]

  • Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.

  • Seek Medical Attention: If exposure occurs, flush affected skin or eyes with water for at least 15 minutes and seek immediate medical attention.[13]

References

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Hydrazines. Retrieved from NCBI. [Link]

  • ScienceLab.com. (2010). Material Safety Data Sheet: Benzamide. Retrieved from ScienceLab.com. [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: Benzamide 98%. Retrieved from Oxford Lab Fine Chem. [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from Purdue Engineering. [Link]

  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from Reed College. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Benzamide. Retrieved from NJ.gov. [Link]

  • Fisher Scientific. (2014). Safety Data Sheet: Benzamidine Hydrochloride Hydrate. Retrieved from Fisher Scientific. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-Hydrazino-2-oxoethyl)benzamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.